Product packaging for Amikacin B(Cat. No.:CAS No. 48237-20-3)

Amikacin B

Cat. No.: B1376954
CAS No.: 48237-20-3
M. Wt: 584.6 g/mol
InChI Key: YISFONZWEZUXDI-OUGKPOERSA-N
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Description

Historical Context of Aminoglycoside Discovery and the Evolution of Semisynthetic Derivatives

The journey of aminoglycoside antibiotics began in 1943 with the discovery of streptomycin (B1217042) from Streptomyces griseus by Selman Waksman, Albert Schatz, and Elizabeth Bugie. britannica.com This breakthrough ushered in a new era of antibacterial chemotherapy, with subsequent discoveries of natural aminoglycosides like neomycin, kanamycin (B1662678), and gentamicin (B1671437) from various soil bacteria. britannica.comnih.gov These potent, broad-spectrum antibiotics act by inhibiting bacterial protein synthesis. nih.gov

However, the widespread use of these early aminoglycosides led to the emergence of bacterial resistance, primarily through enzymatic modification of the antibiotic molecule. mdpi.com This challenge spurred the development of semisynthetic derivatives in the 1970s. mdpi.comnih.gov Amikacin (B45834), a derivative of kanamycin A, emerged as a highly successful semisynthetic aminoglycoside. mdpi.comnih.gov It was synthesized by acylating the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (AHB) side chain. mdpi.comdrugbank.com This structural modification protects the molecule from many of the enzymes that inactivate other aminoglycosides. nih.govasm.org

Current Landscape of Amikacin Research in the Context of Molecular Biology and Chemical Science

Modern research on amikacin and its variants, including Amikacin B, is increasingly driven by the tools of molecular biology and advanced chemical science. Scientists are employing techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to visualize the intricate interactions between amikacin and its primary target, the bacterial ribosome. osti.govdiva-portal.orgnih.gov These studies provide a detailed, atomic-level understanding of how amikacin disrupts protein synthesis. researchgate.net

In the realm of chemical science, research focuses on the synthesis of novel amikacin analogs with improved properties. frontiersin.org This includes creating derivatives that can overcome emerging resistance mechanisms. mdpi.com High-pressure liquid chromatography (HPLC) methods have been developed for the precise separation and quantification of amikacin isomers, which is crucial for quality control and purity assessment of pharmaceutical preparations. tandfonline.comtandfonline.com

Significance of Investigating Amikacin's Fundamental Molecular Mechanisms and Biological Interactions

A thorough investigation into the fundamental molecular mechanisms and biological interactions of amikacin and its related compounds is of paramount importance. Understanding how these molecules bind to the ribosomal RNA and interfere with various stages of protein synthesis—from tRNA translocation to peptide release—provides a blueprint for the rational design of new and more effective antibiotics. diva-portal.orgnih.gov

Detailed structural and kinetic studies can reveal subtle differences in the way various amikacin isomers and derivatives interact with the ribosome, which can translate to significant differences in their antibacterial efficacy and spectrum. nih.govosti.gov This knowledge is critical for developing next-generation aminoglycosides that can combat multidrug-resistant bacteria, a growing global health threat. frontiersin.orgacs.org

Chemical and Physical Properties of Amikacin and Its Variants

PropertyAmikacinThis compound
CAS Number 37517-28-5 toku-e.com48237-20-3 (free amine) lgcstandards.com
Molecular Formula C22H43N5O13 toku-e.comC22H44N6O12 lgcstandards.com
Molecular Weight 585.60 g/mol toku-e.comNot explicitly stated for the free base, but the sulfate (B86663) salt formula is C22H44N6O12 . xH2SO4 lgcstandards.com
Synonyms Amikin rxlist.comAmikacin EP Impurity H antecscientific.com
General Description A semi-synthetic aminoglycoside antibiotic derived from kanamycin A. drugbank.comtoku-e.comA structural variant and impurity formed during the synthesis of amikacin. antecscientific.com

Detailed Research Findings on this compound

This compound is recognized in pharmacopeial standards as a process-related impurity that can form during the synthesis of amikacin from kanamycin A. antecscientific.com Its chemical structure is closely related to that of amikacin, sharing the core aminoglycoside framework but with distinct modifications.

The molecular formula of the this compound free amine is C22H44N6O12. lgcstandards.com This differs from amikacin (C22H43N5O13) in the number of nitrogen and oxygen atoms, indicating a different arrangement of functional groups. toku-e.comlgcstandards.com Specifically, this compound is O-3-Amino-3-deoxy-a-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1→4)]-N1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptamine.

The synthesis of amikacin is a complex chemical process where the goal is the selective acylation of the 1-amino group of kanamycin A. google.com The formation of isomers and related impurities like this compound is a known challenge. tandfonline.com The presence of multiple amino groups on the kanamycin A molecule means that acylation can occur at different positions, leading to various isomers with potentially different biological activities. nih.govgoogle.com

While research has extensively focused on the primary amikacin molecule, the biological activity of this compound has been studied in the context of developing novel antibacterial agents. For instance, modifications of the neamine (B104775) core, a component of the broader aminoglycoside family, have been explored to create amphiphiles with potent antibacterial activity against resistant strains. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44N6O12 B1376954 Amikacin B CAS No. 48237-20-3

Properties

IUPAC Name

(2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-21-12(27)15(33)14(32)9(4-24)37-21)17(35)19(7)40-22-16(34)11(26)13(31)10(5-29)38-22/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)/t6-,7-,8+,9?,10?,11+,12?,13-,14-,15-,16?,17?,18-,19?,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISFONZWEZUXDI-OUGKPOERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C(C([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CN)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746981
Record name (2S)-4-Amino-N-{(1R,4R,5R)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(2,6-diamino-2,6-dideoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48237-20-3
Record name (2S)-4-Amino-N-{(1R,4R,5R)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(2,6-diamino-2,6-dideoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure, Chemical Synthesis, and Structural Modification Research

Elucidation of Amikacin's Molecular Architecture and its Relationship to Kanamycin (B1662678) A

Amikacin (B45834) is a derivative of Kanamycin A, an aminoglycoside produced by the bacterium Streptomyces kanamyceticus. drugbank.comwikipedia.org The transformation from Kanamycin A to Amikacin involves the acylation of the C-1 amino group on the deoxystreptamine moiety with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain. drugbank.comdrugbank.comnih.gov This specific structural modification is the cornerstone of Amikacin's enhanced antibacterial spectrum and its resilience against many aminoglycoside-modifying enzymes (AMEs) that inactivate other members of this antibiotic class. mdpi.comimrpress.comnih.gov

The L-HABA side chain provides a steric shield, protecting the molecule from enzymatic attacks that typically occur at the amino groups of the deoxystreptamine ring and the sugar moieties. frontiersin.orgscienceopen.com This protective feature allows Amikacin to maintain its structural integrity and bind effectively to its target, the 30S ribosomal subunit in bacteria. The binding interferes with protein synthesis, leading to a bactericidal effect. wikipedia.org

Structural studies have revealed specific interactions between the L-HABA group and the ribosomal RNA (rRNA). mdpi.com This includes interactions with the GC pairs C1404–G1497 and G1405–G1496 of the 16S rRNA. mdpi.com These interactions contribute to the stable binding of Amikacin to the ribosomal A-site, disrupting the decoding process and inhibiting bacterial growth.

Research into Conformational Dynamics and Steric Factors Influencing Interaction

The three-dimensional conformation of Amikacin and its flexibility are critical for its interaction with the ribosomal target. Molecular dynamics (MD) simulations have provided valuable insights into the conformational dynamics of Amikacin when bound to the A-site of the ribosome. nih.gov These studies have confirmed that the neamine (B104775) core of Amikacin, which it shares with Kanamycin A, acts as an anchor within the binding cleft. nih.gov

Synthetic and Semisynthetic Methodologies for Amikacin and its Analogs

Development of Regioselective Chemical Synthesis Pathways

The synthesis of Amikacin from Kanamycin A requires a highly selective chemical modification. The primary challenge lies in acylating only the desired C-1 amino group while leaving other amino groups on the molecule untouched. Early synthetic routes often involved complex protection and deprotection steps to achieve this regioselectivity. google.com

More recent advancements have focused on developing more efficient and regioselective synthetic pathways. One such method involves the acylation of 3,6'-di-N-protected Kanamycin A under controlled pH conditions in a heterogeneous phase. google.com This approach has demonstrated unexpectedly high regioselectivity, preferentially forming Amikacin over other acylated byproducts. google.com Another strategy involves the regioselective N-acylation of Amikacin itself with N-succinimidyl p-vinylbenzoate, which can then be used to create multivalent kanamycin models. nih.gov

Exploration of Microbial Enzymatic Synthesis for Amikacin Analogs

The limitations and complexities of chemical synthesis have spurred interest in enzymatic approaches for creating Amikacin analogs. Microbial enzymes offer a high degree of regioselectivity and can operate under milder reaction conditions. researchgate.net This approach has been successfully employed to generate novel Amikacin derivatives with modified properties. frontiersin.orgglobalauthorid.comnih.govnih.govfrontiersin.org

Researchers have utilized enzymes such as 6'-N-acetyltransferase (AAC(6')) and 3"-N-methyltransferase (GenN) to introduce modifications at specific amino groups of the Amikacin scaffold. nih.gov For instance, a one-pot enzymatic reaction using AAC(6')-APH(2") and GenN has been used to synthesize 6'-N-acyl-3"-N-methylated Amikacin analogs. nih.gov These enzymatic modifications have been shown to circumvent resistance mechanisms and, in some cases, lead to analogs with improved antibacterial activity and reduced toxicity compared to the parent Amikacin. frontiersin.orgglobalauthorid.comnih.gov

Structure-Activity Relationship (SAR) Studies of Amikacin Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to the Amikacin molecule affect its biological activity. These studies guide the rational design of new derivatives with enhanced potency, expanded spectrum, or improved resistance profiles.

SAR studies on Amikacin derivatives have revealed several key insights. For example, modifications at the 6'-amino and 3"-amino groups have been shown to be advantageous in overcoming resistance. frontiersin.orgnih.gov The enzymatic synthesis of 6'-N-acyl-3"-N-methylated Amikacin analogs resulted in compounds with improved antibacterial activity against multidrug-resistant Gram-negative bacteria. frontiersin.orgnih.gov

In the context of overcoming resistance mediated by enzymes like AAC(6')-Ib, SAR studies have been instrumental. Researchers have explored various derivatives of inhibitor molecules, such as substituted pyrrolidine (B122466) pentamines, to identify key structural features required for inhibitory activity. nih.govbiorxiv.orgmdpi.comnih.gov These studies have shown that the aromatic functionalities and stereochemistry at specific positions of the inhibitor scaffold are essential for its effectiveness. nih.gov Such insights are vital for the development of adjuvants that could be co-administered with Amikacin to restore its activity against resistant pathogens.

Impact of Amino Group Modifications on Molecular Activity

The amino groups on the amikacin molecule are critical to its function and have been a primary focus of structural modification research to enhance its efficacy, particularly against resistant bacterial strains. Amikacin itself is synthesized by acylating the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (AHBA) side chain. nih.govnih.gov This initial modification is crucial as the 1-N-AHBA group protects other susceptible functionalities on the molecule, such as the 6′-N-amine and 3′/4′-O-hydroxyl groups, from being inactivated by common aminoglycoside-modifying enzymes (AMEs). frontiersin.org

Further research has demonstrated that additional modifications to other amino groups can yield analogs with improved antibacterial profiles. frontiersin.org For instance, enzymatic synthesis has been used to create amikacin analogs with alterations at the 6'-amino and 3"-amino positions. nih.gov Studies involving the regioselective modification of these amino groups have shown that such changes can be an effective strategy for developing new antibiotics with enhanced therapeutic potential. nih.gov

CompoundE. coli BAA-2471 (NDM-1) MIC (μg/mL)K. pneumoniae BAA-2146 (KPC-2) MIC (μg/mL)A. baumannii BAA-1605 MIC (μg/mL)P. aeruginosa PAO1 MIC (μg/mL)
Amikacin>25664164
3″-N-methyl-amikacin>256128164
6′-N-acetyl-3″-N-methyl-amikacin1283284
6′-N-propionyl-3″-N-methyl-amikacin1283284

Data sourced from a 2021 study on the enzymatic synthesis of Amikacin analogs. frontiersin.org

Component of AHBA Side ChainEstablished Role in Molecular Efficacy
Alpha-Hydroxyl (α-OH) GroupConsidered very important for antimicrobial activity; participates in key interactions with the ribosomal target. nih.govdbcls.jp
Terminal Basic Function (-NH₂)Considered very important for antimicrobial activity; contributes to the molecule's positive charge for binding to RNA. nih.govdbcls.jp

Correlation of Structural Alterations with Ribosomal Binding Affinity

Amikacin exerts its bactericidal effect by binding to the bacterial ribosome, the cellular machinery for protein synthesis. nih.gov Specifically, it binds irreversibly to the 16S rRNA component of the 30S ribosomal subunit. wikipedia.org This interaction disrupts the shape of the decoding A-site, causing misreading of the mRNA codons and ultimately inhibiting protein synthesis. wikipedia.org The affinity and nature of this binding are directly correlated with structural features of the amikacin molecule.

The addition of the AHBA side chain to the N-1 position of amikacin not only protects it from enzymatic degradation but also enhances its binding to the ribosome compared to its precursor, kanamycin A. mdpi.com This AHBA moiety secures extra interactions within the binding pocket at the decoding center, resulting in a longer residence time on the translating ribosome. Structural studies using X-ray crystallography and cryo-EM have provided high-resolution views of these interactions. nih.gov They reveal that amikacin binds to a primary site in the decoding center of the small ribosomal subunit (h44 of the 16S rRNA) and also to a secondary site in the large ribosomal subunit, near the P-site tRNA. nih.gov This secondary binding site may contribute to amikacin's pleiotropic effects on translation and presents an opportunity for the rational design of new derivatives. nih.gov

Conversely, structural alterations in the ribosome can dramatically reduce amikacin's binding affinity. wikipedia.org Bacterial resistance to amikacin can arise from mutations in the rrs gene, which codes for the 16S rRNA. wikipedia.org These mutations alter the binding site and weaken the drug's interaction with its target, rendering the antibiotic ineffective. wikipedia.org

Structural FeatureRole in Ribosomal BindingReference
Core Aminoglycoside ScaffoldBinds to the decoding A-site of the 16S rRNA within the 30S subunit. wikipedia.org
L-HABA/AHBA Side Chain at N-1Forms additional, specific interactions with the ribosome, increasing binding affinity and residence time. mdpi.com
N-6' Amino GroupIdentified as one of the amino groups most important for binding to the drug target. acs.org
Overall Positive ChargeFacilitates initial electrostatic attraction and binding to the negatively charged rRNA backbone. acs.org

Molecular Mechanisms of Action and Cellular Interactions

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

The primary mode of action for Amikacin (B45834) involves its binding to the bacterial ribosome, specifically the smaller 30S ribosomal subunit. This interaction is crucial for its inhibitory effects on protein synthesis.

Interaction with the Bacterial 30S Ribosomal Subunit and Decoding Center.

Amikacin binds "irreversibly" to specific proteins within the bacterial 30S ribosomal subunit and the 16S ribosomal RNA (rRNA). oup.com This binding occurs in the vicinity of nucleotide 1400 in the 16S rRNA of the 30S subunit, a region that forms the decoding center. oup.com The decoding center is a critical area responsible for ensuring the accurate pairing of messenger RNA (mRNA) codons with the anticodons of incoming transfer RNAs (tRNAs) during translation. nih.gov Amikacin's binding to this site interferes with its proper function. oup.com Structural studies have shown that Amikacin binds within helix 44 (h44) of the decoding center. nih.govdrugbank.com This binding can displace conserved nucleotides, such as A1492 and A1493, which are involved in monitoring codon-anticodon interactions. nih.govdrugbank.comosti.gov

Interference with mRNA Binding and tRNA Acceptor Sites.

Amikacin's binding to the 30S ribosomal subunit interferes with the binding of mRNA and tRNA acceptor sites. ctdbase.orgnih.govmdpi.com This disruption affects the proper positioning of mRNA and the entry of aminoacyl-tRNAs into the ribosomal A-site, where codon-anticodon recognition occurs. nih.gov

Mechanisms of Mistranslation Induction and Production of Aberrant Peptides.

A key consequence of Amikacin binding to the decoding center is the induction of mistranslation. ctdbase.orgpatsnap.comresearchgate.net By interfering with the accurate monitoring of codon-anticodon pairing, Amikacin promotes the binding of near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. nih.govdrugbank.comresearchgate.net This misreading of the genetic code results in the production of aberrant, non-functional, or even toxic peptides. oup.comctdbase.orgnih.govresearchgate.netasm.org These aberrant proteins can disrupt essential cellular processes and contribute to bacterial cell death. asm.orgdiva-portal.orgresearchgate.net

Influence on tRNA Translocation, Release Factor-Mediated Peptidyl-tRNA Hydrolysis, and Ribosome Recycling Processes.

Beyond initial binding and mistranslation, Amikacin also impacts later stages of protein synthesis. It interferes with tRNA translocation, the process by which the ribosome moves along the mRNA after peptide bond formation. nih.govdrugbank.comosti.govnih.govresearchgate.netresearcher.life This impediment to translocation can stall the ribosome. nih.gov Furthermore, Amikacin strongly inhibits release factor-mediated peptidyl-tRNA hydrolysis, a step necessary for the termination of protein synthesis and release of the completed polypeptide chain. drugbank.comnih.govresearchgate.netbiorxiv.org Amikacin also interferes with ribosome recycling, the process by which the ribosome disassembles into its subunits after translation termination, making them available for new rounds of protein synthesis. nih.govdrugbank.comnih.govresearchgate.netbiorxiv.org

Analysis of Pleiotropic Effects on Ribosome Function.

The effects of Amikacin on the ribosome are considered pleiotropic, meaning it influences multiple aspects of ribosome function. nih.govresearchgate.netbiorxiv.orgwikipedia.org These effects stem from its primary binding site in the decoding center and potentially additional binding sites. drugbank.comosti.govbiorxiv.org The appended 4-amino-2-hydroxy butyrate (B1204436) (AHB) moiety of Amikacin may contribute to its unique ribosome inhibition profile by securing extra interactions at the binding pocket and potentially providing a longer dwelling time on the translating ribosome. nih.govresearchgate.netresearcher.life The synergistic effect of Amikacin binding to multiple sites in the bacterial ribosome contributes to the misreading of codons and defective translocation, ultimately leading to cell death. osti.gov

Bacterial Cellular Uptake Pathways

The entry of Amikacin into bacterial cells is a crucial step for its activity. Due to its polycationic nature, aminoglycosides like Amikacin initially interact with anionic compounds on the bacterial surface, such as lipopolysaccharides and phospholipids (B1166683) in Gram-negative bacteria, and teichoic acids and phospholipids in Gram-positive bacteria. patsnap.comresearchgate.net This interaction can increase the permeability of the bacterial membrane, a process known as "self-promoted uptake," which allows some aminoglycoside molecules to penetrate into the periplasmic space in Gram-negative bacteria. patsnap.comresearchgate.net Following this initial phase, a smaller number of molecules reach the cytoplasm through an energy-dependent process involving a functional electron transport system. patsnap.comdiva-portal.org The accumulation of mistranslated proteins resulting from Amikacin's action can further damage the cytoplasmic membrane, facilitating the entry of more antibiotic molecules in an energy-dependent phase II. patsnap.comdiva-portal.org While the exact molecular uptake mechanism is not completely understood, studies have also investigated the passive transport of Amikacin across outer membrane porins in Escherichia coli, although its permeation through some porins like OmpF and OmpC appears to be low compared to other aminoglycosides like kanamycin (B1662678) and gentamicin (B1671437). nih.gov Aminoglycosides may also have porin-independent means of entry, potentially through lipid-mediated self-promoted uptake by destabilizing the outer membrane. nih.gov

Initial Electrostatic Interactions with Anionic Bacterial Surface Components (e.g., Lipopolysaccharide, Phospholipids, Teichoic Acids)

The initial interaction involves the electrostatic binding of the positively charged aminoglycoside molecules to the negatively charged components on the bacterial cell surface. wikipedia.orgmims.comprobes-drugs.org. In Gram-negative bacteria, these anionic components include lipopolysaccharide (LPS) and phospholipids in the outer membrane. wikipedia.orgmims.com. For Gram-positive bacteria, which lack LPS, this binding involves phospholipids and teichoic acids wikipedia.orgmims.com. This ionic binding phase is the first stage of aminoglycoside entry wikipedia.org.

Characterization of Energy-Independent "Self-Promoted Uptake" Mechanisms

Following the initial electrostatic binding, aminoglycosides can cross the outer membrane of Gram-negative bacteria via an energy-independent mechanism known as "self-promoted uptake". mims.comprobes-drugs.orgjst.go.jp. This process involves the displacement of divalent cations, such as Mg²⁺ and Ca²⁺, which are essential for stabilizing the LPS structure in the outer membrane jst.go.jp. The displacement of these cations disrupts the outer membrane, increasing its permeability and allowing aminoglycoside molecules to penetrate into the periplasmic space mims.comprobes-drugs.orgjst.go.jp.

Investigation of Energy-Dependent Transport Phases Across the Inner Membrane

Once in the periplasmic space, aminoglycosides must cross the inner cytoplasmic membrane to reach their ribosomal target in the cytoplasm. This transport across the inner membrane is an energy-dependent process wikipedia.orgprobes-drugs.orgjst.go.jp. This phase is often described as occurring in two stages. The first energy-dependent phase (EDP-I) involves the uptake of a small number of aminoglycoside molecules into the cytoplasm, requiring the proton motive force wikipedia.orgprobes-drugs.orgjst.go.jp. This phase can be inhibited by factors that disrupt the electron transport chain or oxidative phosphorylation, such as anaerobic conditions or low pH wikipedia.org.

The subsequent energy-dependent phase (EDP-II) results in a more rapid movement of aminoglycoside molecules into the cytoplasm as the accumulating antibiotic begins to affect protein synthesis and damage the cytoplasmic membrane wikipedia.orgprobes-drugs.orgjst.go.jp.

Role of Membrane Potential in Facilitating Intracellular Accumulation

The transport of aminoglycosides across the inner membrane is dependent on a transmembrane electrical gradient, or membrane potential, which is coupled to electron transport. This proton motive force drives the uptake process. The dependence on the electron transport chain explains the reduced activity of aminoglycosides under anaerobic conditions wikipedia.org.

Contribution of Porins to Outer Membrane Permeation

While the self-promoted uptake mechanism is considered a primary route across the outer membrane for aminoglycosides, the contribution of porins has also been investigated jst.go.jp. Porins are transmembrane channels in the outer membrane that typically allow passive diffusion of small hydrophilic molecules. Studies have quantified the passive transport of aminoglycosides, including Amikacin (Amikacin A), through various Escherichia coli porins like OmpF, OmpC, LamB, and ChiP. While some permeation through porins has been observed, particularly ChiP, penetration through OmpF and OmpC appears to be less significant for Amikacin compared to other aminoglycosides like Kanamycin and Gentamicin in some studies. The relatively large size of aminoglycosides may limit their diffusion through porin channels jst.go.jp.

Mechanistic Studies of Enhanced Amikacin Uptake in Intracellular Niches (e.g., Macrophages, Biofilms)

Bacteria can persist in intracellular niches like macrophages and in biofilms, which can present challenges for antibiotic efficacy. Studies on enhanced uptake in these niches have primarily focused on Amikacin (Amikacin A), particularly in specialized formulations like Amikacin Liposome Inhalation Suspension (ALIS). ALIS has demonstrated effective penetration of non-tuberculous mycobacterial biofilms and enhanced Amikacin uptake into macrophages in both in vitro and in vivo studies. For instance, ALIS improved Amikacin uptake by approximately 4-fold into cultured macrophages compared to free Amikacin. In rats, inhaled ALIS led to significantly higher Amikacin concentrations in pulmonary macrophages and better retention in airways and lung tissue compared to inhaled free Amikacin. While Arbekacin (Amikacin B) is also used clinically, detailed mechanistic studies specifically on enhanced Arbekacin uptake in macrophages or biofilms were not prominently found in the search results, although one study explored Arbekacin-loaded inhalable nanocomposite particles and noted high cellular uptake by macrophage-like cells.

Effects of Sub-inhibitory Concentrations on Bacterial Cellular Processes

Exposure to sub-inhibitory concentrations (sub-MICs) of antibiotics, including aminoglycosides, can lead to various changes in bacterial cellular processes and phenotypes mims.com. Studies with Amikacin (Amikacin A) have shown that sub-inhibitory concentrations can modify transcription rates mims.com. Amikacin at low concentrations has also been found to disrupt the formation of the Z ring, which is essential for bacterial cell division, leading to inhibition of cell division mims.com. Furthermore, sub-inhibitory concentrations of Amikacin have been shown to alter the hydrophobicity of bacterial surfaces and affect their adherence to epithelial cells. In Pseudomonas aeruginosa, sub-MIC concentrations of Amikacin were observed to induce the formation of coccoid bacteria, although at a lower rate compared to some other antibiotics. Amikacin at sub-inhibitory concentrations has also been reported to induce biofilm formation in Pseudomonas aeruginosa.

Molecular Mechanisms of Bacterial Gene Expression Modulation.

This compound, characteristic of the aminoglycoside class, functions by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism involves binding to the bacterial 30S ribosomal subunit. drugbank.comnih.govwikipedia.orgnih.govnih.gov This binding event disrupts the normal process of translation by interfering with mRNA binding and tRNA acceptor sites. drugbank.comnih.gov

Specifically, this compound alters the conformation of the ribosomal A site, making it resemble the state induced by the interaction between cognate tRNA and mRNA. nih.govbiorxiv.org This conformational change compromises the ribosome's proofreading capabilities, leading to an increase in mistranslation. nih.gov The consequence of this interference is the production of aberrant, non-functional, or even toxic peptides, ultimately disrupting normal protein synthesis, which is vital for bacterial growth and survival. drugbank.comnih.govoldpharma.it Beyond its direct impact on translation fidelity, aminoglycosides, including amikacin, have been observed to modify transcription rates when present at subinhibitory concentrations. nih.govresearchgate.net

Interference with Z-Ring Formation and Bacterial Cell Division.

In addition to its primary effect on protein synthesis, research indicates that this compound can interfere with bacterial cell division, particularly at subinhibitory concentrations. This interference is linked to the disruption of the Z-ring, a crucial structure for bacterial cytokinesis. nih.govresearchgate.netnih.gov

The Z-ring is a dynamic, ring-like structure assembled at the prospective division site by the essential protein Filamentous thermosensitive mutant Z (FtsZ). nih.govtandfonline.comresearchgate.net FtsZ, a GTPase, polymerizes to form this ring, which serves as a scaffold for the assembly of the divisome, the complex responsible for cell wall remodeling and membrane constriction during cell division. tandfonline.comresearchgate.net

Studies have shown that sublethal concentrations of amikacin can prevent FtsZ polymerization in Escherichia coli. asm.org Experiments utilizing E. coli strains expressing an FtsZ-cyan fluorescent protein (CFP) fusion have provided visual evidence of this disruption. In the presence of amikacin, a significantly lower percentage of cells exhibited a properly assembled Z-ring compared to untreated cells. nih.gov In cells where a distinct Z-ring was not observed, the FtsZ-CFP signal was instead distributed diffusely throughout the cytoplasm, indicating an impairment in Z-ring formation. nih.gov

While in silico studies have suggested that amikacin might dock at the guanine (B1146940) nucleotide binding site of FtsZ, potentially interfering with its polymerization, in vitro experimental results regarding direct binding of amikacin to the FtsZ GTP-binding site have been negative. chaconlab.orgresearchgate.netcsic.es This suggests that the mechanism by which amikacin interferes with Z-ring formation may be indirect. One proposed explanation is that the mistranslation of proteins caused by amikacin's ribosomal binding affects FtsZ itself or other essential structural and regulatory proteins necessary for proper Z-ring assembly, such as SulA, MinC, MinD, and MinE. nih.gov Research has demonstrated that cell division is affected by sublethal concentrations of amikacin, while the dynamics of bacterial chromosomes appear to remain normal under these conditions. nih.gov

The following table summarizes experimental observations on Z-ring formation in E. coli in the presence and absence of amikacin:

ConditionPercentage of Cells with Z-RingObservation
Absence of Amikacin88%Clear, properly assembled Z-ring observed.
Presence of Amikacin35%Reduced Z-ring formation, diffuse FtsZ signal.

Data based on observations in E. coli IL05(pWX6) cells containing two origins of replication. nih.gov

Molecular and Genetic Mechanisms of Antimicrobial Resistance

Enzymatic Inactivation of Amikacin (B45834)

Enzymatic inactivation is the most prevalent mechanism of clinical resistance to amikacin. mdpi.comnih.govresearchgate.net This process involves the covalent modification of the amikacin molecule by Aminoglycoside-Modifying Enzymes (AMEs). This alteration prevents the antibiotic from binding effectively to its target, the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit, thereby rendering it ineffective at inhibiting protein synthesis. mdpi.comnih.gov

Characterization of Aminoglycoside-Modifying Enzymes (AMEs)

AMEs represent a large and varied group of enzymes responsible for amikacin resistance. They are broadly categorized into three main families based on the chemical modification they catalyze: N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). mdpi.comnih.govmdpi.com The presence of genes encoding these enzymes, often located on mobile genetic elements like plasmids, transposons, and integrons, facilitates their rapid spread among pathogenic bacteria. mdpi.comnih.govnih.gov

N-acetyltransferases (AACs) inactivate amikacin by transferring an acetyl group from a donor substrate, acetyl-CoA, to one of its amino groups. mdpi.commdpi.com The most clinically significant enzyme in this family is the aminoglycoside 6′-N-acetyltransferase type Ib, or AAC(6′)-Ib. nih.govresearchgate.net This enzyme specifically targets the 6′-amino group of amikacin for acetylation. nih.govmdpi.com The gene encoding this enzyme, aac(6')-Ib, is widespread among Gram-negative pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa, and is a primary driver of amikacin resistance. nih.govmdpi.commdpi.com The aac(6')-Ib gene is frequently found on mobile genetic elements, which contributes to its broad dissemination. nih.govfrontiersin.org

O-phosphotransferases (APHs) confer resistance by catalyzing the phosphorylation of a hydroxyl group on the amikacin molecule, using ATP as the phosphate (B84403) donor. mdpi.comasm.org A notable enzyme in this category is APH(3′)-VI, which has a high affinity for amikacin and can confer high-level resistance. unirioja.es While several APH enzymes exist, the presence of aph(3')-VIa has been significantly correlated with amikacin resistance in clinical isolates of A. baumannii. mdpi.commednexus.org

O-Phosphotransferases (APHs).

Biochemical and Structural Investigations of AME-Mediated Inactivation

Detailed biochemical and structural studies have elucidated the mechanisms by which AMEs inactivate amikacin. The three-dimensional structure of AAC(6')-Ib has been determined, revealing a specific binding pocket for amikacin and coenzyme A. This structural insight explains the enzyme's substrate specificity and catalytic mechanism. frontiersin.org Kinetic analyses of enzymes like APH(3')-VI have demonstrated its high catalytic efficiency (Vmax/Km ratio) for amikacin, which accounts for the high-level resistance observed in strains producing this enzyme. unirioja.es Such investigations are critical for understanding the molecular basis of resistance and for designing new aminoglycoside derivatives that can evade enzymatic modification.

Analysis of Resistance Gene Expression and Dissemination (e.g., aac(6′)-Ib, armA, rmtA-D, npmA)

The spread of amikacin resistance is a significant clinical concern, driven by the horizontal transfer of resistance genes. The aac(6')-Ib gene is frequently located on integrons and plasmids, often alongside other resistance genes, facilitating the emergence of multidrug-resistant strains. nih.govmdpi.comfrontiersin.org

A more recent and alarming mechanism of high-level amikacin resistance is the modification of the antibiotic's target site by 16S rRNA methyltransferases. nih.gov Genes such as armA (aminoglycoside resistance methyltransferase) and various rmt genes (rmtA, rmtB, rmtC, rmtD) and npmA encode these enzymes. openaccessjournals.com These methyltransferases add a methyl group to a specific nucleotide in the A-site of the 16S rRNA, which prevents amikacin binding. nih.gov The genes for these enzymes are typically found on highly mobile plasmids, often in conjunction with genes for extended-spectrum β-lactamases (ESBLs) and carbapenemases, leading to extreme drug resistance. mednexus.org The coexistence of armA and genes for AMEs, such as aac(6')-Ib and ant(2")-Ia, has been observed in clinical isolates of A. baumannii, resulting in high-level resistance to a broad range of aminoglycosides.

Data Tables

Table 1: Key Aminoglycoside-Modifying Enzymes (AMEs) Conferring Amikacin Resistance

Enzyme ClassSpecific Enzyme ExampleGeneType of ModificationTarget Site on Amikacin
N-Acetyltransferases (AACs)AAC(6')-Ibaac(6')-IbAcetylation6'-amino group
O-Phosphotransferases (APHs)APH(3')-VIaph(3')-VIPhosphorylation3'-hydroxyl group
O-Nucleotidyltransferases (ANTs)ANT(4')-Iant(4')-IAdenylylation4'-hydroxyl group

Table 2: Prevalent 16S rRNA Methyltransferase Genes Associated with High-Level Amikacin Resistance

GeneEnzyme NameResistance Mechanism
armAAminoglycoside resistance methyltransferase AMethylation of 16S rRNA at G1405
rmtARibosome methyltransferase AMethylation of 16S rRNA at G1405
rmtBRibosome methyltransferase BMethylation of 16S rRNA at G1405
rmtCRibosome methyltransferase CMethylation of 16S rRNA at G1405
rmtDRibosome methyltransferase DMethylation of 16S rRNA at G1405
npmANeomycin-kanamycin resistance-associated methylase AMethylation of 16S rRNA at A1408

Efflux Pump Systems in Amikacin Resistance

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. nih.gov In Gram-negative bacteria, these pumps often exist as tripartite systems that span the inner membrane, periplasm, and outer membrane, effectively creating a channel to expel drugs from the cytoplasm or periplasm directly to the extracellular space. nih.gov Several efflux pump systems have been implicated in amikacin resistance, particularly in problematic pathogens like Acinetobacter baumannii. brieflands.commdpi.com

Molecular Characterization of Efflux Pump Genes (e.g., adeB, abeM, adeI, adeE, AbeS, KpnEF)

Several genes encoding efflux pumps have been identified and characterized in relation to amikacin resistance. These genes are often part of operons that encode the different components of the efflux pump complex.

adeABC : This operon encodes a well-characterized Resistance-Nodulation-Cell Division (RND) type efflux pump. The adeB gene encodes the transmembrane transporter protein, adeA encodes the periplasmic membrane fusion protein, and adeC encodes the outer membrane protein. nih.govmjima.org The AdeABC system is known to confer resistance to a broad range of antibiotics, including aminoglycosides like amikacin. mjima.orgasm.org Its expression is regulated by a two-component system encoded by adeR and adeS. mjima.org

abeM : This gene encodes a Multidrug and Toxic Compound Extrusion (MATE) family efflux pump. brieflands.com AbeM has been identified as an H+-coupled multidrug efflux pump and is associated with resistance to various compounds, including some aminoglycosides. nih.govmedintensiva.org

adeIJK : Another RND-type efflux pump, AdeIJK, is encoded by the adeI, adeJ, and adeK genes. asm.org This pump also contributes to multidrug resistance, with a substrate profile that can include aminoglycosides. brieflands.com

adeDE : Identified in Acinetobacter genomic DNA group 3, the AdeDE efflux pump, encoded by the adeD and adeE genes, is another RND-type system. asm.orgnih.gov Inactivation of adeE has been shown to decrease resistance to amikacin, among other antibiotics. nih.gov

AbeS : The AbeS gene encodes a pump belonging to the Small Multidrug Resistance (SMR) family of transporters.

KpnEF : In Klebsiella pneumoniae, the kpnEF genes encode an SMR-type efflux pump.

A study on clinical isolates of Acinetobacter species found high frequencies of adeB, abeM, and adeI genes. brieflands.com However, the adeE gene was not detected in any of the isolates in that particular study. brieflands.com

Mechanisms by which Efflux Pumps Reduce Intracellular Amikacin Concentrations

Efflux pumps reduce the intracellular concentration of amikacin by actively extruding the antibiotic from the bacterial cell. nih.gov This process prevents the drug from reaching its target, the 30S ribosomal subunit, where it would normally inhibit protein synthesis. kjvr.org

The RND-type efflux pumps, such as AdeABC and AdeIJK, are particularly efficient. They form a complex that spans the entire bacterial cell envelope. nih.gov The inner membrane transporter protein (e.g., AdeB) recognizes and binds to the antibiotic either in the cytoplasm or within the inner membrane. nih.gov Through a conformational change driven by proton motive force, the antibiotic is then propelled through the periplasmic accessory protein (e.g., AdeA) and finally expelled out of the cell via the outer membrane channel (e.g., AdeC). nih.gov

MATE pumps, like AbeM, typically function as drug/H+ antiporters, utilizing the proton gradient across the cell membrane to energize the efflux of cationic drugs. nih.gov The action of these pumps effectively lowers the concentration of amikacin at its site of action, leading to reduced susceptibility or resistance. The contribution of efflux pumps to resistance can be demonstrated experimentally by the use of efflux pump inhibitors (EPIs), such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP). brieflands.combrieflands.com A significant reduction in the minimum inhibitory concentration (MIC) of amikacin in the presence of an EPI indicates the involvement of active efflux in the resistance phenotype. brieflands.combrieflands.com

Investigation of Efflux Contribution to Reduced Susceptibility in Specific Bacterial Species (e.g., Acinetobacter baumannii)

The role of efflux pumps in amikacin resistance is particularly well-documented in Acinetobacter baumannii, a notorious nosocomial pathogen. Studies have shown a significant correlation between the overexpression of efflux pump genes and reduced susceptibility to amikacin in clinical isolates of A. baumannii. d-nb.infovivantechnologies.com

The AdeABC efflux system is considered a major contributor to multidrug resistance in A. baumannii. mjima.orgd-nb.info Overexpression of the adeB gene has been linked to increased resistance to amikacin. vivantechnologies.comspandidos-publications.com In one study, 89.7% of A. baumannii isolates with increased adeB expression were non-susceptible to amikacin. vivantechnologies.com Furthermore, a statistically significant association was found between the overexpression of adeB and non-susceptibility to amikacin. vivantechnologies.com

The contribution of other efflux pumps, such as AbeM, has also been investigated. While the upregulation of both AdeABC and AbeM systems was observed in aminoglycoside-resistant A. baumannii, their role was considered partial, suggesting that other resistance mechanisms are also at play. vivantechnologies.com

In a study investigating amikacin-resistant Acinetobacter isolates, the presence of the efflux pump inhibitor CCCP led to a two- to 524,288-fold reduction in the amikacin MIC in the majority of A. baumannii isolates, confirming the significant role of efflux pumps in their resistance. brieflands.com Conversely, no such reduction was observed in resistant A. lwoffii isolates, indicating species-specific differences in resistance mechanisms. brieflands.com The high prevalence of efflux pump genes like adeB and abeM in clinical isolates underscores their importance in the development of amikacin resistance in A. baumannii. brieflands.comtums.ac.ir

Ribosomal Target Site Modification

Modification of the ribosomal target site is a significant mechanism of resistance to aminoglycosides, including amikacin. This strategy prevents the antibiotic from binding to its target on the 16S rRNA within the 30S ribosomal subunit, thereby allowing protein synthesis to proceed unimpeded. mednexus.orgnih.gov

Role of 16S rRNA Methylase Enzymes (e.g., armA, rmt genes) in Resistance

A key mechanism of target site modification is the methylation of the 16S rRNA, catalyzed by plasmid-encoded 16S rRNA methyltransferase (16S-RMTase) enzymes. oup.commicrobiologyresearch.org This modification confers high-level resistance to a broad range of clinically important aminoglycosides, including amikacin, gentamicin (B1671437), and tobramycin (B1681333). oup.comasm.org

The most prevalent 16S-RMTase genes associated with amikacin resistance are:

armA (aminoglycoside resistance methyltransferase): First identified in Klebsiella pneumoniae in 2003, armA has since been found worldwide in various Gram-negative pathogens. nih.govmednexus.org It confers high-level resistance to 4,6-disubstituted deoxystreptamine aminoglycosides, which includes amikacin. nih.gov The armA gene is often located on mobile genetic elements like plasmids and transposons, facilitating its horizontal transfer between bacteria. nih.gov

rmt genes (ribosomal modification methyltransferase): Several rmt genes have been identified, including rmtA, rmtB, rmtC, rmtD, rmtE, rmtF, rmtG, and rmtH. frontiersin.orgnih.gov Like armA, these genes encode enzymes that methylate the 16S rRNA, leading to broad aminoglycoside resistance. kjvr.org RmtB is another frequently reported 16S-RMTase gene. frontiersin.org

These enzymes typically methylate specific nucleotides in the A-site of the 16S rRNA, such as the N7 position of guanine (B1146940) at position 1405 (G1405) or the N1 position of adenine (B156593) at position 1408 (A1408). nih.govnih.gov This methylation sterically hinders the binding of aminoglycosides to the ribosome. mednexus.org The presence of armA in A. baumannii has been associated with high-level resistance to amikacin, with MIC values often exceeding 256 µg/mL. scielo.brresearcherslinks.com

Impact of Mutations in the rrs Gene of 16S rRNA on Amikacin Binding

In addition to enzymatic modification, mutations in the rrs gene, which encodes the 16S rRNA, can also confer resistance to amikacin. These mutations directly alter the antibiotic binding site on the ribosome. brieflands.com

A common mutation associated with high-level resistance to amikacin and kanamycin (B1662678) is the A-to-G substitution at position 1401 (A1401G) in the rrs gene. brieflands.comd-nb.info This position is critical for the binding of amikacin to the A-site of the 16S rRNA. d-nb.info Other mutations in this region, such as those at positions 1400 and 1484, have also been linked to aminoglycoside resistance. brieflands.comnih.gov

Analysis of Altered Ribosomal Conformations Leading to Resistance

Amikacin B, like other aminoglycoside antibiotics, functions by binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it targets the 30S ribosomal subunit, interfering with the translation process and leading to the production of non-functional or toxic proteins, which is ultimately lethal to the bacterium. frontiersin.orgnih.govekb.eg Resistance can emerge through modifications to this ribosomal target site, which alter its conformation and prevent the antibiotic from binding effectively. nih.gov

A primary mechanism for this form of resistance involves point mutations within the 16S ribosomal RNA (rRNA) gene, known as rrs. asm.org The decoding A-site in the 16S rRNA is the principal binding location for amikacin. researchgate.net Research has identified several key mutations in this region that confer high-level resistance. The most frequently cited mutation is a substitution at position 1408 (using E. coli numbering), where adenine (A) is replaced by guanine (G). asm.orgresearchgate.netasm.org This A1408G mutation has been observed in multiple bacterial species, including Mycobacterium abscessus and Nocardia farcinica, and is responsible for significant resistance to amikacin and other related aminoglycosides like kanamycin. asm.orgresearchgate.netasm.org

Studies on M. abscessus have also identified other mutations in the rrs gene that lead to resistance, such as a T-to-A substitution at position 1406, a C-to-T at 1409, and a G-to-T at 1491. oup.com These genetic alterations change the structural landscape of the ribosomal A-site, disrupting the precise fit required for amikacin to exert its inhibitory effect. In bacteria with only a single copy of the rrs gene, such as Mycobacterium tuberculosis, a point mutation can result in a uniformly resistant ribosomal population, leading to high-level clinical resistance. asm.org

The table below summarizes key research findings on ribosomal mutations that lead to resistance against amikacin and its structural relatives.

Bacterial Species rrs Gene Mutation (E. coli numbering) Effect on Resistance References
Mycobacterium abscessusA1408GHigh-level resistance to amikacin, kanamycin, gentamicin. researchgate.netoup.com
Mycobacterium abscessusT1406A, C1409T, G1491TConfers resistance to kanamycin and other aminoglycosides. oup.com
Mycobacterium tuberculosisA1408G (corresponds to A1400G in M. tb numbering)High-level resistance to amikacin and kanamycin. asm.org
Nocardia farcinicaA1408G (in all three rrs gene copies)High-level resistance to amikacin. asm.org

Biofilm-Associated Resistance Mechanisms

Bacterial biofilms represent a significant challenge in antimicrobial therapy. A biofilm is a structured community of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS). researchgate.net This mode of growth provides substantial protection against antibiotics, a phenomenon known as biofilm tolerance or adaptive resistance. frontiersin.orgnih.gov The mechanisms of biofilm resistance are multifactorial, involving a combination of physical barriers, altered cellular states, and specific molecular pathways that work in concert to reduce the efficacy of antimicrobial agents like this compound. oup.com

Structural and Permeability Characteristics of Biofilms Affecting Amikacin Transport

The EPS matrix is the primary structural component of the biofilm and serves as a formidable physical and chemical barrier to antibiotic penetration. This matrix is a complex mixture of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). nih.gov Its dense and viscous nature can physically impede the diffusion of antibiotic molecules into the biofilm's deeper layers, preventing them from reaching the embedded bacterial cells. jlabphy.org

A critical characteristic of the EPS matrix in conferring resistance to amikacin is its chemical reactivity. Amikacin is a polycationic molecule, meaning it carries multiple positive charges. nih.gov The components of the EPS, particularly anionic exopolysaccharides and eDNA, are negatively charged. This leads to strong electrostatic interactions where the cationic amikacin molecules are bound and sequestered within the matrix. nih.gov This "neutralization" mechanism effectively reduces the concentration of free, active antibiotic available to act on the bacterial cells. nih.gov

Furthermore, the structural properties of the biofilm itself have been correlated with the level of amikacin resistance. A study on Vibrio parahaemolyticus demonstrated that increased biological volume and average thickness of the biofilm were significantly associated with higher resistance to amikacin. nih.gov

Biofilm Characteristic Description Impact on Amikacin Transport References
EPS Matrix Composition Composed of polysaccharides, proteins, eDNA, and lipids.Creates a dense physical barrier that slows amikacin diffusion. researchgate.netnih.gov
Anionic Nature of EPS Negatively charged polymers (e.g., polysaccharides, eDNA).Binds and sequesters cationic amikacin molecules, reducing bioavailability. nih.gov
Biofilm Thickness & Volume The physical dimensions and density of the biofilm structure.Increased thickness and volume correlate with higher levels of resistance. nih.gov

Molecular Mechanisms Impairing Amikacin Penetration and Action within Biofilms

Beyond the physical barrier of the EPS, several molecular mechanisms actively contribute to resistance within the biofilm microenvironment. The conditions within a mature biofilm are often characterized by gradients of nutrients and oxygen, leading to diverse metabolic states among the resident bacteria. mdpi.com Cells in the deeper, oxygen-limited regions of a biofilm may enter a slow-growing or dormant state. mdpi.com Because aminoglycosides like amikacin are most effective against metabolically active bacteria that are actively synthesizing proteins, these slow-growing cells are inherently less susceptible. mdpi.com

Furthermore, bacteria within a biofilm can upregulate the expression of specific resistance genes. A key mechanism is the increased production of efflux pumps, which are membrane proteins that actively expel antibiotics from the cell's interior. frontiersin.orgnih.gov The overexpression of efflux pumps in biofilm-dwelling bacteria can prevent amikacin from reaching a sufficient intracellular concentration to inhibit the ribosomes. frontiersin.orgmdpi.com

Cell-to-cell communication, or quorum sensing (QS), also plays a vital role in coordinating defense mechanisms within the biofilm. acs.org QS systems can regulate the expression of virulence factors and resistance determinants, including efflux pumps, in response to population density. mdpi.comacs.org Finally, the high cell density and genetic stress within a biofilm can promote an increased rate of mutation and horizontal gene transfer, facilitating the acquisition and spread of resistance genes, such as those encoding for ribosome modifications or antibiotic-inactivating enzymes. nih.govacs.org

Molecular Mechanism Description Effect on Amikacin Action References
Reduced Metabolic Activity Cells in nutrient- and oxygen-poor zones of the biofilm enter a slow-growing state.Decreased protein synthesis makes cells less susceptible to ribosome-targeting antibiotics. mdpi.com
Upregulation of Efflux Pumps Increased expression of membrane pumps that actively transport antibiotics out of the cell.Prevents amikacin from accumulating to effective concentrations at the ribosomal target. frontiersin.orgnih.govmdpi.com
Quorum Sensing (QS) Cell-density-dependent communication that coordinates gene expression in the biofilm.Can regulate the expression of resistance factors, including efflux pumps and other protective mechanisms. mdpi.comacs.org
Horizontal Gene Transfer Increased transfer of genetic material (e.g., plasmids) between cells in close proximity.Facilitates the spread of resistance genes throughout the biofilm population. nih.gov

Pre Clinical Research Models and Methodologies

In Vitro Investigations Using Bacterial Cells and Subcellular Systems

In vitro studies are fundamental to characterizing amikacin's direct effects on bacteria and their components, offering controlled environments to dissect specific biological processes.

Time-Kill Kinetic Assays for Bactericidal Activity Characterization.

Time-kill kinetic assays are employed to evaluate the rate and extent of bacterial killing by amikacin (B45834) over time at different concentrations. These assays provide insights into the drug's bactericidal activity. Studies have shown that amikacin exhibits concentration-dependent killing, a characteristic of aminoglycoside antibiotics. nih.gov

Against slowly growing mycobacteria like Mycobacterium avium, amikacin demonstrated maximum killing between 24 and 120 hours, with a rate of 0.0180 h-1, which was faster and higher than clarithromycin. However, regrowth and the emergence of amikacin-resistant mutants were also observed. nih.gov

Time-kill kinetics have also been used to evaluate amikacin in combination with other antibiotics against multidrug-resistant strains, such as Acinetobacter baumannii and E. coli. mdpi.comfrontiersin.orgmdpi.com These studies can reveal synergistic effects, where the combination achieves a greater reduction in bacterial counts than either drug alone. For example, combinations of amikacin and imipenem (B608078) have shown synergistic bactericidal effects against MDR E. coli and P. aeruginosa in time-kill assays. mdpi.commdpi.com

Below is an example of how time-kill kinetic data might be presented, based on findings from studies on rapidly growing mycobacteria:

Time (h)Amikacin Concentration (xMIC)Log10 CFU/mL (M. abscessus)Log10 CFU/mL (M. fortuitum)
0-~6.0~6.0
32x-~5.8
242x~5.5~4.0
722x~4.0-
1202x~3.5-

Quantitative Gene Expression Profiling (e.g., qRT-PCR) in Response to Amikacin Exposure.

Quantitative gene expression profiling, often performed using techniques like quantitative real-time PCR (qRT-PCR), is used to investigate changes in bacterial gene transcription in response to amikacin exposure. This helps to understand the molecular mechanisms of bacterial response, including stress responses and the activation of resistance pathways.

Studies have utilized qRT-PCR to assess the expression of genes related to antibiotic resistance, such as those encoding efflux pumps or aminoglycoside-modifying enzymes, following amikacin treatment. mdpi.commdpi.comresearchgate.netfrontiersin.org For instance, in studies examining the combination of amikacin and imipenem against MDR E. coli and P. aeruginosa, qRT-PCR was used to measure the expression of resistance genes like bla-IMP and aac(6')-Ib. mdpi.commdpi.com Results indicated that the combination treatment led to a greater reduction in the expression of these resistance genes compared to monotherapy. mdpi.commdpi.com

qRT-PCR has also been employed to study the activation of bacterial stress response systems, such as the CpxRA system in Salmonella Typhimurium, in the presence of amikacin. researchgate.net Increased transcription levels of genes targeted by the CpxRA system, like cpxP and degP, were observed with increasing amikacin concentrations, suggesting activation of this pathway. researchgate.net

Furthermore, gene expression profiling can explore changes in metabolic pathways in response to amikacin, as seen in studies investigating glucose-potentiated amikacin killing of Pseudomonas aeruginosa. frontiersin.org qRT-PCR was used to analyze the expression of genes involved in glycolysis and the P cycle under different glucose concentrations and amikacin exposure. frontiersin.org

Cellular Uptake Studies in Cultured Cellular Models (e.g., Macrophages).

Cellular uptake studies investigate how amikacin is internalized by host cells, particularly those that might harbor intracellular bacteria, such as macrophages. These studies are crucial for understanding the drug's ability to reach intracellular sites of infection.

Research using cultured macrophages has shown that amikacin can be taken up by these cells. nih.govmdpi.comtandfonline.comcapes.gov.brasm.org Studies focusing on liposomal formulations of amikacin, such as Amikacin Liposome Inhalation Suspension (ALIS), have demonstrated enhanced uptake into macrophages compared to free amikacin. nih.govmdpi.comtandfonline.comcapes.gov.br For example, ALIS improved amikacin uptake by approximately 4-fold into cultured macrophages. nih.govmdpi.comcapes.gov.br In rat studies, inhaled ALIS led to a 5- to 8-fold increase in amikacin concentrations in pulmonary macrophages at various time points post-dose. nih.govcapes.gov.br This enhanced uptake is considered a key mechanism for the efficacy of liposomal amikacin against intracellular pathogens like nontuberculous mycobacteria (NTM) that reside within macrophages. nih.govmdpi.comtandfonline.comcapes.gov.br

Data from cellular uptake studies can be presented to show the intracellular concentration of amikacin over time or the difference in uptake between different formulations.

FormulationCell TypeAmikacin Uptake (Arbitrary Units)Fold Increase vs. Free Amikacin
Free AmikacinCultured MacrophagesX1.0
Liposomal Amikacin (ALIS)Cultured Macrophages~4X~4.0 nih.govmdpi.comcapes.gov.br

Note: The values in this table are illustrative based on the reported fold increase.

Studies also assess the impact of amikacin uptake on macrophage function, finding that while macrophages accumulate amikacin from liposomal formulations, their key functions, such as microsphere uptake and yeast killing, remain intact. asm.org

High-Resolution Ribosomal Binding and Interaction Studies (e.g., Fast Kinetics, X-ray Crystallography, Cryo-Electron Microscopy).

High-resolution studies are essential for elucidating the precise molecular interactions between amikacin and its primary target, the bacterial ribosome. Techniques like fast kinetics, X-ray crystallography, and cryo-electron microscopy (cryo-EM) provide detailed structural and mechanistic insights.

Amikacin binds to the 30S bacterial ribosomal subunit, specifically within the decoding center, interfering with protein synthesis. nih.govguidetopharmacology.orgmims.comnih.gov High-resolution structures determined by X-ray crystallography and cryo-EM have revealed the specific binding sites of amikacin on the ribosome. nih.govresearchgate.netdiva-portal.orgosti.govnih.govresearcher.lifeemdataresource.orgpdbj.org Amikacin binds within helix h44 of the decoding center in the 30S subunit, where its unique 4-amino-2-hydroxy butyrate (B1204436) (AHB) moiety forms specific interactions. nih.govresearchgate.netnih.gov Additionally, amikacin has been shown to bind to a site in the large ribosomal subunit near the 3'-end of the tRNA in the peptidyl (P) site. nih.govresearchgate.netdiva-portal.orgosti.govnih.govresearcher.life

Cryo-EM structures of the Escherichia coli 70S ribosome in complex with amikacin, mRNA, and tRNAs have been determined, providing a detailed view of these interactions at near-atomic resolution (e.g., 2.9 Å). emdataresource.orgpdbj.org These structures show amikacin interacting with elements of inter-subunit bridge B5, helix h44 of 16S rRNA, helix H64 of 23S rRNA, and ribosomal protein uL14. researchgate.net The AHB group's amine group forms water-mediated hydrogen bonds with the phosphate (B84403) backbone of h44. researchgate.net

Fast kinetics studies, often combined with structural methods, are used to dissect the dynamic effects of amikacin on ribosome function. nih.govresearchgate.netdiva-portal.orgosti.govnih.govresearcher.liferesearchgate.net These studies have shown that amikacin interferes with key steps of translation, including tRNA translocation, release factor-mediated peptidyl-tRNA hydrolysis, and ribosome recycling. nih.govresearchgate.netdiva-portal.orgosti.govnih.govresearcher.liferesearchgate.net The AHB moiety contributes to these pleiotropic effects through additional interactions with the decoding center. nih.govresearchgate.netdiva-portal.orgosti.govnih.govresearcher.life

Biochemical assays, such as those measuring peptide release kinetics, can quantify the inhibitory effects of amikacin on specific ribosomal functions. researchgate.netresearchgate.net For example, fast kinetics experiments can determine the half-maximal inhibitory concentration (KI) of amikacin for processes like RF2-mediated peptide release. researchgate.netresearchgate.net

Structural data from crystallography and cryo-EM are typically represented by electron density maps and atomic models, illustrating the binding pose and interactions of amikacin with ribosomal components. Kinetic data are often presented as time courses of biochemical reactions, fitted to kinetic models to extract rate constants and inhibition constants.

Biochemical Assays for Enzymatic Inactivation by AMEs.

Aminoglycoside-modifying enzymes (AMEs) are a major mechanism of bacterial resistance to amikacin. frontiersin.orgmdpi.comcmpt.camjima.org Biochemical assays are used to characterize the activity of these enzymes and their ability to inactivate amikacin through modifications such as acetylation (AAC), phosphorylation (APH), or adenylylation (ANT). frontiersin.orgmdpi.comcmpt.camjima.org

Amikacin was designed to be refractory to many common AMEs due to the addition of the 1-N-AHBA side chain, which protects susceptible sites from modification by enzymes like AAC(6′), APH(3′), and ANT(4′). frontiersin.org However, certain AMEs, particularly AAC(6′)-I enzymes like AAC(6′)-Ib, can still threaten amikacin's efficacy. mdpi.commjima.org

Biochemical assays typically involve incubating amikacin with purified AMEs or bacterial lysates expressing these enzymes in the presence of necessary cofactors (e.g., acetyl-CoA for AACs, ATP for APHs and ANTs). The inactivation of amikacin is then measured, often by assessing the loss of antibacterial activity or by detecting the modified amikacin product using techniques like mass spectrometry or chromatography.

Studies have identified various AMEs in clinical isolates that can modify amikacin. cmpt.camjima.orgnih.gov For example, APH(3') enzymes can phosphorylate amikacin. cmpt.ca AAC(6') enzymes, especially AAC(6')-Ib, are significant determinants of resistance to amikacin. mjima.orgnih.gov Biochemical assays help to determine the substrate specificity and kinetic parameters (e.g., Km, kcat) of AMEs towards amikacin, providing quantitative data on the efficiency of inactivation.

While specific data tables from biochemical AME assays were not prominently featured in the search results, such data would typically include:

EnzymeModification SiteCofactorRelative Activity Towards Amikacin
AAC(6')-IbN-6'Acetyl-CoAHigh mdpi.commjima.orgnih.gov
APH(3')O-3'' or O-4'ATPCan inactivate amikacin cmpt.ca
ANT(2'')-IaO-2''ATPLess active against amikacin due to AHB group frontiersin.org

Note: This table is illustrative based on the known activities of AMEs against aminoglycosides, including amikacin.

Phenotypic and Molecular Assays for Efflux Pump Activity (e.g., using Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP)).

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the cell, contributing to resistance. mdpi.comnih.govresearchgate.net Both phenotypic and molecular assays are used to assess the role of efflux pumps in amikacin resistance.

Phenotypic assays often involve measuring the minimum inhibitory concentration (MIC) of amikacin in the presence and absence of an efflux pump inhibitor (EPI), such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP). emdataresource.orgmdpi.comscispace.com CCCP is a protonophore that dissipates the proton motive force, which is required by some efflux pumps to function. nih.gov A significant reduction (typically a ≥4-fold decrease) in the amikacin MIC in the presence of CCCP suggests that efflux pumps contribute to resistance in that strain. scispace.com

Studies have demonstrated the involvement of efflux pumps in amikacin resistance in various bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.comnih.govscispace.combrieflands.com For example, the AdeABC and AdeIJK efflux pumps in A. baumannii have been associated with aminoglycoside resistance, including amikacin. scispace.combrieflands.com The MexXY-OprM efflux pump in P. aeruginosa also contributes to aminoglycoside resistance. mjima.org

Molecular assays, such as PCR and qRT-PCR, are used to detect the presence and measure the expression levels of genes encoding efflux pumps. mdpi.commdpi.comscispace.com Overexpression of efflux pump genes is often linked to increased resistance. scispace.com

Phenotypic data from efflux pump assays can be presented as MIC values:

Bacterial StrainAmikacin MIC (µg/mL)Amikacin MIC + CCCP (µg/mL)Fold ReductionEfflux Pump Involvement
Resistant Isolate 13284Yes scispace.com
Resistant Isolate 2>12832>4Yes scispace.com

Note: The values in this table are illustrative based on reported findings where a ≥4-fold reduction indicates efflux pump involvement. scispace.com

Molecular data from PCR would indicate the presence or absence of specific efflux pump genes, while qRT-PCR would provide quantitative expression levels, showing whether these genes are overexpressed in resistant strains. scispace.com

Biofilm Penetration and Efficacy Assessment in Controlled Environments.

Investigating the ability of Amikacin to penetrate bacterial biofilms and its efficacy against bacteria in this structured environment is a critical area of pre-clinical research. Biofilms represent a significant challenge in treating bacterial infections due to reduced antibiotic penetration and altered bacterial physiology within the matrix spandidos-publications.commdpi.com.

Studies have assessed the penetration of Amikacin through biofilms formed by various bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. Research using a diffusion model demonstrated that the penetration of Amikacin through S. aureus and S. epidermidis biofilms was unaffected, unlike some other antibiotics such as beta-lactams and vancomycin, whose penetration was significantly reduced. researchgate.netoup.com. This suggests that the biofilm matrix may not impede Amikacin's diffusion in these specific staphylococcal biofilms to the same extent as it does for some other antibiotic classes researchgate.netoup.com.

The efficacy of Amikacin against bacteria within biofilms has also been evaluated. For instance, liposomal Amikacin formulations have been studied for their ability to penetrate and exert efficacy against Pseudomonas aeruginosa biofilms, particularly in the context of chronic lung infections. Fluorescently labeled liposomes containing Amikacin were shown to penetrate readily into sputum and Pseudomonas biofilms in in vitro studies oup.com. Furthermore, the release of Amikacin from these liposomes was found to be mediated by bacterial virulence factors like rhamnolipids, suggesting a potential for targeted drug release within the biofilm environment oup.com.

In Vivo Animal Models for Mechanistic Studies (Non-Clinical Efficacy)

In vivo animal models are indispensable for understanding the complex pharmacokinetics, tissue distribution, and cellular interactions of Amikacin in a living system, providing insights into its non-clinical efficacy and potential mechanisms of action and toxicity.

Analysis of Intracellular Amikacin Accumulation and Distribution in Animal Tissues (e.g., Pulmonary Macrophages).

Amikacin's ability to accumulate within cells, particularly phagocytic cells like macrophages, is relevant for treating infections caused by intracellular pathogens, such as nontuberculous mycobacteria (NTM) researchgate.netresearchgate.net. Studies in animal models, such as rats, have investigated the intracellular accumulation and tissue distribution of Amikacin.

Research using liposomal Amikacin for inhalation (ALIS) in rats demonstrated that Amikacin is readily taken up by pulmonary macrophages nih.gov. Following inhalation of ALIS, macrophages showed significant dose-dependent accumulation of Amikacin during treatment periods nih.gov. This accumulation was substantially higher (5- to 8-fold at various time points) in pulmonary macrophages from rats treated with inhaled ALIS compared to those given inhaled free Amikacin nih.gov. The study also indicated that Amikacin accumulated in macrophages during treatment and was nearly completely eliminated during subsequent recovery periods nih.govmdpi.com.

Analysis of Amikacin distribution in animal tissues beyond macrophages has also been conducted. Following intravenous administration in rats, Amikacin concentrations in renal tissues were measured, showing a correlation between higher renal tissue concentration and the observation of nephrotoxicity nih.gov. In healthy animals dosed with ALIS by inhalation, Amikacin was distributed evenly throughout the lungs after single and multiple doses researchgate.netmdpi.com.

Physiologically-Based Pharmacokinetic (PBPK) Modeling in Animal Models for Mechanistic Insights.

Physiologically-Based Pharmacokinetic (PBPK) modeling is a computational approach used in conjunction with animal studies to predict and understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. PBPK models integrate drug-specific parameters with physiological and anatomical data of the animal species to simulate drug behavior in vivo researchgate.net.

PBPK modeling has been applied to study Amikacin pharmacokinetics in animal models like rats to gain mechanistic insights. These models can predict drug disposition and extrapolate efficacy in various tissues, including blood, lung, heart, muscle, and skin frontiersin.org. A PBPK model developed for Amikacin in adult subjects can be scaled to different populations, accounting for renal and non-renal clearances frontiersin.org.

By comparing simulated drug exposures from PBPK models with observed data from animal studies, researchers can refine the models and gain a better understanding of how Amikacin is distributed and eliminated within the body frontiersin.org. This approach is valuable for predicting tissue drug concentrations, especially in hard-to-sample tissues, and for evaluating the sufficiency of drug exposure at the site of infection frontiersin.orgdiva-portal.org. For example, a PBPK model for Amikacin provided an in-depth evaluation of drug penetration in various rat tissues under different dosing regimens frontiersin.org.

Investigation of Local and Regional Elimination Processes in Animal Organs.

The elimination of Amikacin from the body, primarily through the kidneys, is a crucial aspect studied in animal models to understand its pharmacokinetic profile and potential for accumulation and toxicity wikipedia.orgdrugbank.comhres.ca. Investigations in animal organs focus on the processes by which Amikacin is cleared locally and regionally.

Studies in rats have shown that Amikacin is largely eliminated unchanged via glomerular filtration in the kidneys wikipedia.orgdrugbank.comhres.ca. The concentration of Amikacin in the renal cortex can become significantly higher than in plasma, which is implicated in nephrotoxicity wikipedia.org. Animal models allow for the investigation of the rate and extent of Amikacin elimination from specific organs over time.

Following inhalation of liposomal Amikacin in rats, the elimination of Amikacin from the lungs was observed, with approximately 90% of the accumulated drug being cleared during recovery periods after daily treatment nih.gov. This indicates that while Amikacin accumulates in pulmonary macrophages, it is also subject to elimination processes from the lung tissue nih.gov. Studies comparing intravenous and local administration in animal models, such as rabbits, have also provided insights into the rates of elimination from specific compartments like the aqueous humor of the eye asm.org.

Studies on Amikacin-Induced Cellular Responses and Pathways of Cellular Damage (e.g., Apoptosis in Chondrocytes and Synoviocytes).

Pre-clinical studies in animal models and in vitro cell cultures are used to investigate the cellular responses and pathways of damage induced by Amikacin, particularly in tissues known to be susceptible to its toxicity.

Research has explored Amikacin-induced cellular damage in joint tissues, specifically in chondrocytes (cartilage cells) and synoviocytes (synovial membrane cells). In vitro studies using equine chondrocytes and synoviocytes demonstrated that Amikacin is cytotoxic to these cells in a rapid, dose-dependent manner nih.govresearchgate.netabvp.com. The primary mechanism of cell death observed was apoptosis nih.govresearchgate.netabvp.com.

Experiments using Annexin V and 7AAD staining with flow cytometry were employed to quantify apoptosis, and caspase-3 expression was assessed to investigate the induction of apoptotic cell death pathways nih.govresearchgate.netabvp.com. These studies indicated that Amikacin at clinically relevant concentrations can induce pronounced cell death in equine joint cells in vitro, suggesting a potential for joint injury nih.govresearchgate.netabvp.com. Further in vivo studies in animal models are considered necessary to determine if these in vitro findings translate to joint injury in live animals nih.govresearchgate.netabvp.com.

Beyond joint tissues, Amikacin is known to accumulate in proximal renal tubular cells and can interfere with phospholipid metabolism in lysosomes, leading to cellular damage and nephrotoxicity wikipedia.orgdrugbank.comucl.ac.be. Animal studies have investigated the relationship between Amikacin exposure, its accumulation in renal tissues, and the onset of nephrotoxicity, observing cellular alterations in the kidneys nih.govwikipedia.orgucl.ac.be.

Advanced Analytical Techniques in Amikacin Research

Chromatographic Methods for Research-Oriented Quantification and Purity Analysis

Chromatographic techniques are fundamental in the analytical chemistry of amikacin (B45834), allowing for the separation and quantification of Amikacin B from the active pharmaceutical ingredient and its other related compounds. Due to the polar nature of aminoglycosides and their lack of a strong UV-absorbing chromophore, derivatization is a common strategy to enhance detection. researchgate.netchrom-china.com

High-Performance Liquid Chromatography (HPLC) Coupled with Pre or Post-Column Derivatization

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of amikacin and its related substances. To overcome the challenge of detection, derivatization procedures are employed either before (pre-column) or after (post-column) the chromatographic separation.

Pre-column derivatization involves reacting the analyte with a labeling agent prior to injection into the HPLC system. This approach offers the advantage of separating excess derivatizing reagent from the labeled analyte. A variety of reagents have been utilized for this purpose, including:

Hantzsch Condensation Reaction: A method has been developed using a pre-column derivatization based on the Hantzsch reaction, which allows for the separation of amikacin from its precursor, kanamycin (B1662678). nih.govoup.com The resulting colored products are separated on a C18 column and detected by a photodiode array (PDA) detector. nih.govoup.com

6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (AQC): This reagent reacts with the amino groups of amikacin at room temperature to form stable derivatives that can be detected by UV absorption. capes.gov.br This method is noted for its simplicity and sensitivity. capes.gov.br

1-Fluoro-2,4-dinitrobenzene (FDNB): This reagent has been successfully used for the derivatization of amikacin extracted from biological matrices. researchgate.net

2,4,6-Trinitrobenzene Sulphonic Acid (TNBSA): The British Pharmacopoeia describes an HPLC method with pre-column derivatization using TNBSA for the analysis of amikacin and its related substances. oup.com

Post-column derivatization involves the reaction of the analyte with a reagent after separation on the column and before detection. A common reagent for this method is ortho-phthalaldehyde (OPA), which reacts with the primary amino groups of aminoglycosides in the presence of a thiol, such as 2-mercaptoethanol, to form fluorescent compounds. tandfonline.comasm.org This technique is advantageous as it avoids potential issues with multiple derivative products and is highly sensitive due to fluorescence detection. tandfonline.com

One study specifically mentioned the separation of amikacin from its impurities, including "impurity H (this compound)," using an HPLC-UV method, highlighting the capability of these techniques to resolve individual components of the amikacin complex. researchgate.net

Table 1: HPLC Derivatization Agents and Conditions for Amikacin Analysis
Derivatization StrategyReagentDetectionReference
Pre-columnHantzsch ReactionUV/Vis (330 nm) nih.govoup.com
Pre-column6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (AQC)UV capes.gov.br
Pre-column1-Fluoro-2,4-dinitrobenzene (FDNB)UV (365 nm) researchgate.net
Post-columno-Phthalaldehyde (OPA) / 2-MercaptoethanolFluorescence tandfonline.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for High-Sensitivity Analysis

For analyses requiring the utmost sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation efficiency of UHPLC with the precise identification and quantification capabilities of MS/MS. It is particularly valuable for determining low concentrations of amikacin and its related substances in complex biological matrices. nih.govresearchgate.netinnovareacademics.in

A key advantage of LC-MS/MS is that it often circumvents the need for chemical derivatization, as the mass spectrometer can detect the native compounds. chrom-china.comnih.gov The method typically involves a protein precipitation step for sample clean-up, followed by direct injection into the UHPLC-MS/MS system. innovareacademics.in Optimization of mobile phases, such as using high pH with ammonium (B1175870) hydroxide (B78521), can improve the elution of polar aminoglycosides. nih.gov

In MS/MS analysis, specific precursor-to-product ion transitions are monitored in a mode called Multiple Reaction Monitoring (MRM), which provides excellent selectivity and reduces background noise. For amikacin, a precursor ion (parent ion) at an m/z ratio of 585.9 has been identified, which fragments into a specific product ion (daughter ion) at m/z 162.9. innovareacademics.in This highly specific transition allows for the accurate quantification of amikacin, even in the presence of other compounds like its precursor kanamycin. innovareacademics.in The high sensitivity of this method allows for low limits of quantification, often in the ng/mL range. researchgate.net

Table 2: UHPLC-MS/MS Parameters for Amikacin Analysis
ParameterValue/ConditionReference
Ionization ModePositive Electrospray Ionization (ESI+) innovareacademics.in
Precursor Ion (m/z)585.9 innovareacademics.in
Product Ion (m/z)162.9 innovareacademics.in
Internal Standard ExampleKanamycin or Apramycin researchgate.netinnovareacademics.in
Quantification Range1–150 µg/ml in human plasma innovareacademics.in

Comparative Analysis of Detection Strategies (e.g., UV/Vis Spectrophotometry, Fluorescence, Mass Spectrometry)

The choice of detection strategy in amikacin analysis depends on the specific requirements of the research, such as sensitivity, specificity, and the complexity of the sample matrix.

UV/Vis Spectrophotometry: This is the most straightforward detection method but suffers from low sensitivity for amikacin due to the compound's lack of a native chromophore. researchgate.net Its utility is almost entirely dependent on pre-column derivatization with a chromophore-bearing agent. oup.com While robust for quality control of bulk drug substance, it may lack the sensitivity needed for bioanalysis. oup.comoup.com

Fluorescence (FLR) Detection: This method offers significantly higher sensitivity than UV/Vis. mdpi.com It requires derivatization with a fluorophore, most commonly via post-column reaction with OPA. tandfonline.com The high sensitivity makes it suitable for quantifying low concentrations of amikacin, but the derivatization step can add complexity to the analysis. mdpi.com

Mass Spectrometry (MS) Detection: MS, particularly tandem MS, provides the highest level of sensitivity and specificity. chrom-china.comnih.gov It can identify and quantify compounds based on their unique mass-to-charge ratio and fragmentation patterns, eliminating the need for derivatization. nih.gov This makes it the gold standard for bioanalytical applications, pharmacokinetic studies, and the definitive identification of impurities like this compound. nih.govnih.govbmj.com

Spectroscopic and Structural Elucidation Methods

Understanding how amikacin interacts with its target, the bacterial ribosome, is crucial for comprehending its mechanism of action and for the rational design of new antibiotics. osti.govnih.gov High-resolution structural biology techniques have been instrumental in visualizing these interactions at the atomic level.

X-ray Crystallography for Detailed Analysis of Ribosome-Amikacin Complexes

X-ray crystallography has provided foundational insights into how amikacin binds to the bacterial ribosome. nih.govresearchgate.net This technique involves crystallizing the ribosome (or a ribosomal subunit) in complex with the drug and then diffracting X-rays through the crystal to determine the three-dimensional arrangement of atoms.

Studies have successfully solved the crystal structure of the bacterial ribosomal A site—the primary binding site for aminoglycosides—complexed with amikacin. nih.gov These structures reveal that amikacin binds within a specific region of the 16S ribosomal RNA (rRNA). The L-haba (L-4-amino-2-hydroxybutyryl) group, which distinguishes amikacin from its parent compound kanamycin, forms additional, unique interactions with the ribosome. researchgate.netnih.gov Specifically, the L-haba moiety makes direct contacts with nucleotides C1496 and G1497 in the A site. nih.gov These extra interactions are thought to increase the binding affinity of amikacin for the ribosome, contributing to its potent antibacterial activity. nih.gov More recent crystallographic studies have also identified a secondary binding site for amikacin in the large ribosomal subunit, near the peptidyl-tRNA, which helps to explain its multifaceted inhibitory effects on protein synthesis. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Investigating Ribosomal Interactions

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful complementary technique to X-ray crystallography for studying large, flexible complexes like the ribosome. osti.govpdbj.orgrcsb.org Cryo-EM involves flash-freezing the ribosome-amikacin complex in a thin layer of ice and imaging it with an electron microscope, allowing for the reconstruction of its three-dimensional structure. pdbj.orgrcsb.org

Cryo-EM has been used in conjunction with crystallography to dissect the pleiotropic effects of amikacin on ribosome function. nih.govresearchgate.net These studies confirm the binding of amikacin to the decoding center in the small ribosomal subunit and have provided structures of the entire 70S ribosome in complex with amikacin. pdbj.orgrcsb.org This holistic view has been critical in showing how amikacin binding not only interferes with the decoding of mRNA but also inhibits tRNA translocation, peptidyl-tRNA hydrolysis, and ribosome recycling. nih.govresearchgate.netpdbj.org The ability of Cryo-EM to capture the ribosome in different functional states has been invaluable in building a dynamic picture of how amikacin binding leads to a multifaceted disruption of protein synthesis. researchgate.netwhiterose.ac.uk

Application of Fast Kinetics to Dissect Ribosome Inhibition Mechanisms

The bacterial ribosome, a primary target for many antibiotics, is a dynamic molecular machine. Understanding the precise mechanisms by which antibiotics like this compound disrupt its function requires advanced techniques capable of capturing rapid molecular events. Fast kinetics, a suite of methods for studying reaction rates that occur in sub-second timescales, has proven invaluable in dissecting the pleiotropic effects of amikacin on the ribosome. researchgate.netnih.govdiva-portal.org

Recent studies combining in vitro fast kinetics with structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided a detailed picture of how amikacin inhibits various stages of protein synthesis. researchgate.netnih.govdiva-portal.org Amikacin, a semi-synthetic derivative of kanamycin, possesses a 4-amino-2-hydroxy butyrate (B1204436) (AHB) moiety at the N1 amino group of the central 2-deoxystreptamine (B1221613) (2-DOS) ring. researchgate.netdiva-portal.org This structural feature is crucial for its unique ribosome inhibition profile. researchgate.netdiva-portal.org

Key research findings indicate that amikacin interferes with several critical ribosomal processes:

tRNA Translocation: Amikacin impedes the movement of transfer RNA (tRNA) from the A-site to the P-site on the ribosome, a crucial step in polypeptide chain elongation. researchgate.netnih.govdiva-portal.org Fast kinetics experiments have quantified this inhibition, showing that amikacin binding stalls the elongating ribosome in a state that is unfavorable for the binding of elongation factor-G (EF-G), thereby significantly slowing down translocation.

Peptide Release: The termination of protein synthesis involves release factors (RFs) recognizing a stop codon in the A-site and mediating the hydrolysis of the peptidyl-tRNA. Amikacin has been shown to inhibit this process. researchgate.net Kinetic studies tracking peptide release have demonstrated a concentration-dependent inhibition by amikacin, with a determined half-maximal inhibitory concentration (KI). researchgate.net

Ribosome Recycling: After the release of the newly synthesized polypeptide, the ribosome is split into its subunits for subsequent rounds of translation. Fast kinetics experiments monitoring ribosome subunit splitting have revealed that amikacin also inhibits this recycling step. researchgate.netresearchgate.net

These inhibitory actions are attributed to amikacin's ability to bind to specific sites on the ribosome. In addition to the canonical binding site in the decoding center of the small ribosomal subunit (30S), the AHB moiety of amikacin forms additional interactions. researchgate.net Furthermore, a novel binding site for amikacin has been identified in the large ribosomal subunit (50S), near the 3'-end of the P-site tRNA, which helps to explain its interference with peptide release. researchgate.net

Inhibitory Effect of this compound on Ribosomal FunctionTechnique UsedKey Finding
tRNA Translocation Fast Kinetics, FluorescenceAmikacin inhibits the movement of mRNA on the 70S ribosome in a concentration-dependent manner. researchgate.net
Peptide Release Fast Kinetics, FluorescenceAmikacin inhibits RF2-mediated peptide release with a specific half-maximal inhibitory concentration (KI). researchgate.net
Ribosome Recycling Fast Kinetics, Light ScatteringAmikacin inhibits the splitting of post-termination complex ribosomes into subunits. researchgate.net

Development of Bioanalytical Methods for Research Sample Matrices (e.g., Cell Lysates, Organ Homogenates)

The development of sensitive and robust bioanalytical methods is crucial for studying the pharmacokinetics and cellular accumulation of this compound in preclinical research. Given that amikacin lacks a strong chromophore, methods like high-performance liquid chromatography (HPLC) with ultraviolet detection often require complex and time-consuming derivatization steps. nih.govbibliomed.org To overcome these limitations, significant efforts have been directed towards developing more efficient techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govbiomedres.ussemanticscholar.org

A notable advancement is the development of a robust LC-MS/MS assay for the quantification of amikacin in complex biological matrices such as cell lysates and organ homogenates. nih.govbiomedres.us This method circumvents the need for derivatization by optimizing mobile phases, often using high pH conditions with reagents like ammonium hydroxide to improve retention on reverse-phase columns. nih.gov

Sample preparation is a critical step in bioanalysis. For cell lysates, a common procedure involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation and supernatant recovery. nih.gov For organ homogenates, the tissue is first homogenized, and then proteins are precipitated using agents such as trichloroacetic acid (TCA). biomedres.usresearchgate.net The resulting supernatant can then be analyzed by LC-MS/MS.

The validation of these bioanalytical methods is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and recovery. nih.govbiomedres.usinnovareacademics.in

LC-MS/MS Method Validation for Amikacin in Cell Lysate nih.gov
Linear Range 0.016–8 mg/L
Correlation Coefficient (R²) >0.98
Interday and Intraday Variability <15%
Internal Standard Tobramycin (B1681333)
LC-MS/MS Method Validation for Amikacin in Rat Lung Homogenate biomedres.us
Linear Range 10–5000 ng/mL
Correlation Coefficient (R²) ≥ 0.99
Intraday Accuracy -6.6% to 7.08%
Interday Accuracy -2.57% to 5%
Intraday and Interday Precision <11.14%
Lower Limit of Quantification (LLOQ) 10 ng/mL

These advanced analytical methods provide the necessary tools to conduct detailed research on this compound, from elucidating its fundamental mechanisms of action to quantifying its presence in various biological systems, thereby facilitating further drug development and research.

Research Strategies to Counter Amikacin Resistance

Design and Synthesis of Novel Amikacin (B45834) Derivatives and Analogs

Modifying the structure of amikacin is a key approach to developing new antibiotics that can circumvent existing resistance mechanisms or exhibit improved activity.

Structural Modifications to Circumvent Enzymatic Inactivation

Bacterial resistance to amikacin is frequently mediated by AMEs that inactivate the antibiotic through acetylation, phosphorylation, or adenylylation. frontiersin.orgfrontiersin.org The AHB group at the N-1 position of amikacin is a notable structural modification that hinders inactivation by several AMEs, including AAC(6′), APH(3′), and ANT(4′), while largely preserving its antibacterial activity. frontiersin.orgfrontiersin.org

Further research explores modifications at other positions of the aminoglycoside scaffold to evade enzymatic attack. Studies have shown that alterations at the C6′ or C3″ amine positions in kanamycin (B1662678) derivatives can lead to increased antibacterial activity against resistant strains. frontiersin.orgfrontiersin.org Enzymatic synthesis has been employed to create amikacin analogs with structural modifications in the amino groups, such as 6′-N-acyl-3″-N-methylated analogs. These modifications have demonstrated improved antibacterial activity against multidrug-resistant Gram-negative bacteria, suggesting their potential in circumventing AME-mediated resistance. frontiersin.orgfrontiersin.orgresearchgate.net

Development of Derivatives with Altered or Enhanced Ribosomal Binding Profiles

Aminoglycosides exert their antibacterial effect by binding to the ribosomal RNA (rRNA) A-site of the bacterial 30S ribosomal subunit, interfering with protein synthesis. frontiersin.orgmdpi.com Resistance can arise from mutations in the rRNA that reduce the binding affinity of the antibiotic. mdpi.com

Research aims to develop amikacin derivatives with altered or enhanced binding profiles to the ribosome, particularly to overcome resistance caused by ribosomal modifications. Structural studies using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed to understand the interactions between amikacin and the ribosome. These studies reveal that amikacin binds within helix h44 of the decoding center, with the AHB moiety forming unique interactions. researchgate.net Amikacin also has a binding site in the large ribosomal subunit proximal to the 3'-end of tRNA in the peptidyl (P) site. researchgate.netebi.ac.uk This detailed understanding provides a basis for the rational design of derivatives with improved antibacterial properties. researchgate.netebi.ac.uk

Studies on singly modified amikacin and tobramycin (B1681333) derivatives have shown that some analogs exhibit increased binding affinity for the bacterial rRNA A-site compared to the parent compounds. mdpi.comnih.gov For instance, modifications at the 6″ positions of amikacin and tobramycin with various hydrogen bond donors and acceptors have been explored. mdpi.comnih.gov While many tobramycin analogs did not show improved antibacterial activity, several amikacin analogs demonstrated potent and broad-spectrum activity against resistant bacteria, correlating with their enhanced A-site binding. mdpi.comnih.gov

Development of Inhibitors for Aminoglycoside-Modifying Enzymes

Inhibiting the AMEs is another crucial strategy to restore the activity of amikacin against resistant bacteria.

Discovery and Characterization of Small Molecule Inhibitors of AAC(6′)-Ib

The aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] is a particularly widespread enzyme among Gram-negative pathogens that confers resistance to amikacin and other aminoglycosides. nih.govnih.govresearchgate.netresearchgate.net Due to its clinical significance, AAC(6′)-Ib is a prime target for the development of enzymatic inhibitors. nih.govresearchgate.net

Various approaches have been employed to discover small molecule inhibitors of AAC(6′)-Ib, including the use of mixture-based combinatorial libraries and virtual screening techniques. nih.govnih.govresearchgate.netresearchgate.net Through these methods, compounds with inhibitory activity have been identified. For example, a study utilizing mixture-based combinatorial libraries identified inhibitors based on a pyrrolidine (B122466) pentamine scaffold. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies on these derivatives have provided insights into the essential structural features for inhibitory activity, such as the importance of aromatic functionalities at specific positions and the stereochemistry of the scaffold. nih.gov Molecular docking studies have indicated that these compounds preferentially bind to the kanamycin C binding cavity of AAC(6′)-Ib. nih.gov

Beyond organic small molecules, metal ions have also been found to inhibit AAC(6′)-Ib activity in vitro. preprints.org Research has shown that metal ions such as Zn²⁺, Cu²⁺, and Ag¹⁺ can interfere with the enzymatic acetylation of aminoglycosides mediated by AAC(6′)-Ib. preprints.org Silver acetate, even at low concentrations, has been shown to reduce amikacin resistance in bacteria harboring the aac(6′)-Ib gene. preprints.org

Mechanistic Studies of Inhibitor Action on Enzymatic Acetylation

Understanding the kinetic and chemical mechanism of AAC(6′)-Ib is essential for the rational design of effective inhibitors. Mechanistic studies, including initial velocity and dead-end inhibition analyses, have revealed that AAC(6′)-Ib typically follows an ordered sequential kinetic mechanism where acetyl-CoA binds to the enzyme before the aminoglycoside antibiotic. nih.govacs.orgnih.govacs.org The acetylation reaction involves the transfer of an acetyl group from acetyl-CoA to the amino group of the aminoglycoside.

Structural analysis of AAC(6′)-Ib, often in complex with ligands, provides detailed insights into the enzyme's active site and catalytic mechanism. nih.govacs.org These studies suggest that specific amino acid residues, such as Asp115 in AAC(6′)-Ib-wt, play a role as a general base in accepting a proton during the reaction. nih.govacs.org

Inhibitors are designed to interfere with this enzymatic process, either by blocking the binding of substrates (acetyl-CoA or amikacin) or by disrupting the catalytic step. Mechanistic studies of inhibitor action aim to elucidate how inhibitors interact with the enzyme, their binding sites, and the kinetic nature of their inhibition (e.g., competitive, non-competitive). For instance, molecular docking studies of pyrrolidine pentamine derivatives suggest they bind to the aminoglycoside binding site. nih.gov The inhibition by metal ions is also being investigated to understand how they interfere with the acetylation reaction catalyzed by AAC(6′)-Ib. preprints.org

Identification and Characterization of Efflux Pump Inhibitors (EPIs)

Efflux pumps are membrane proteins that actively transport antibiotics and other toxic compounds out of bacterial cells, contributing to intrinsic and acquired resistance, including resistance to amikacin. frontiersin.orgbrieflands.comjidc.org Several efflux pump systems have been implicated in amikacin resistance in Gram-negative bacteria, notably in Acinetobacter baumannii and Pseudomonas aeruginosa. brieflands.comresearchgate.netasm.org Examples of efflux pumps that can transport amikacin include AdeABC, AdeIJK, AdeDE, and AbeM in A. baumannii, and MexAB-OprM in P. aeruginosa. brieflands.comasm.org

Identifying and characterizing efflux pump inhibitors (EPIs) is a strategy to restore the intracellular concentration of amikacin to levels sufficient for antibacterial activity. EPIs can block the function of these pumps, preventing the efflux of the antibiotic. jidc.org

Research in this area involves screening for compounds that can reduce the minimum inhibitory concentration (MIC) of amikacin in resistant bacterial strains, particularly in the presence of known efflux pump inhibitors like carbonyl cyanide 3-chlorophenylhydrazone (CCCP), which dissipates the proton motive force required by some efflux pumps. brieflands.comresearchgate.net A significant reduction in MIC in the presence of an EPI suggests the involvement of efflux pumps in the resistance mechanism. brieflands.comresearchgate.net

Studies have investigated the role of specific efflux pumps in amikacin resistance in clinical isolates and the potential of EPIs to reverse this resistance. brieflands.com For example, research on Acinetobacter isolates has shown that efflux pumps, particularly in A. baumannii, play a significant role in amikacin resistance, and the addition of CCCP can dramatically reduce amikacin MICs. brieflands.com The identification and characterization of novel EPIs, both from natural sources and through synthetic libraries, are ongoing efforts to develop effective combination therapies with amikacin to combat resistant infections. jidc.org

Research into Compounds Reversing Efflux Pump-Mediated Resistance (e.g., using CCCP, Tazobactam).

Several compounds have been investigated for their ability to inhibit bacterial efflux pumps and reverse Amikacin resistance. Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) is a protonophore that disrupts the proton motive force across the bacterial membrane, which is essential for the function of many efflux pumps, particularly those belonging to the RND (Resistance-Nodulation-Division) family mdpi.comfrontiersin.orgjcdr.net. Studies have shown that CCCP can reduce the minimum inhibitory concentration (MIC) of Amikacin in some resistant bacterial isolates, indicating its potential to reverse efflux pump-mediated resistance jcdr.netresearchgate.net. For instance, in a study on Acinetobacter isolates, CCCP significantly reduced Amikacin MICs in Acinetobacter baumannii isolates, suggesting the involvement of efflux pumps in their resistance researchgate.net. A 2- to 524288-fold reduction in Amikacin MIC was observed in 20 A. baumannii isolates in the presence of CCCP researchgate.net.

Tazobactam, primarily known as a beta-lactamase inhibitor, has also shown potential in impacting aminoglycoside resistance, including Amikacin resistance, by influencing efflux pump activity researchgate.netresearchgate.net. Research on multidrug-resistant Acinetobacter baumannii isolates from burn patients demonstrated that the combination of Amikacin and Tazobactam resulted in significantly reduced MIC values compared to Amikacin alone researchgate.net. Synergistic interactions were observed in a high percentage of isolates (78.2%), and Tazobactam treatment was associated with downregulation of the adeB efflux pump gene expression in a notable proportion of isolates (60.7%) researchgate.net. This suggests that Tazobactam can have an impact on aminoglycoside resistance by inhibiting efflux pumps researchgate.net.

Table 1: Effect of Efflux Pump Inhibitors on Amikacin MIC

InhibitorBacterial SpeciesObserved Effect on Amikacin MICReference
CCCPAcinetobacter baumanniiSignificant reduction (2- to >4-fold) jcdr.netresearchgate.net
TazobactamAcinetobacter baumanniiSignificant reduction, synergistic effect in combination with Amikacin researchgate.net

Molecular Mechanisms of EPI Action in Restoring Amikacin Susceptibility.

Efflux pump inhibitors (EPIs) restore antibiotic susceptibility by interfering with the function of efflux pumps. The molecular mechanisms of EPI action vary depending on the type of inhibitor and the specific efflux pump. CCCP, as a protonophore, disrupts the proton motive force (PMF) across the bacterial inner membrane mdpi.comfrontiersin.orgjcdr.net. RND-type efflux pumps, prevalent in Gram-negative bacteria and major contributors to multidrug resistance, utilize the PMF to extrude substrates mdpi.comnih.gov. By dissipating the PMF, CCCP inhibits the energy source required for these pumps to transport antibiotics like Amikacin out of the cell, leading to increased intracellular antibiotic accumulation and restored susceptibility frontiersin.orgjcdr.net.

While Tazobactam is primarily a beta-lactamase inhibitor, its observed effect on reducing Amikacin MICs in some strains suggests a potential interaction with efflux mechanisms researchgate.net. One proposed mechanism is that Tazobactam might indirectly affect efflux pump expression or activity. The downregulation of the adeB efflux pump gene observed in A. baumannii treated with Tazobactam suggests a potential influence on the transcriptional regulation of efflux pumps researchgate.net. Additionally, some EPIs can act as competitive inhibitors, binding to the efflux pump and preventing the binding or transport of the antibiotic substrate tandfonline.com. The specific molecular mechanism by which Tazobactam impacts aminoglycoside efflux requires further detailed investigation.

Mechanistic Investigations of Combination Therapies

Combining Amikacin with other antimicrobial or chemical agents is another strategy to overcome resistance and enhance therapeutic efficacy. These combinations can exert synergistic effects through various mechanisms, including improved antibiotic uptake, inhibition of resistance mechanisms, or targeting multiple pathways simultaneously.

Synergistic Effects with Beta-Lactam Antibiotics (e.g., Imipenem (B608078), Sulbactam) and Underlying Molecular Uptake Enhancement Mechanisms.

Combinations of Amikacin with beta-lactam antibiotics, such as Imipenem and Sulbactam, have demonstrated synergistic effects against various multidrug-resistant Gram-negative bacteria nih.govnih.govmdpi.comfrontiersin.orgkjim.org. This synergy is often attributed to the distinct mechanisms of action of the two drug classes and potential enhancements in antibiotic uptake.

Beta-lactam antibiotics, like Imipenem, primarily target bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) nih.gov. Aminoglycosides, like Amikacin, primarily inhibit bacterial protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit. While their primary targets are different, the synergy observed in combination therapy can be linked to the beta-lactam-induced disruption of the bacterial cell wall. Damage to the cell wall and outer membrane caused by beta-lactams can facilitate the uptake of Amikacin into the bacterial cell nih.gov. This enhanced permeability allows a higher concentration of Amikacin to reach its intracellular target, overcoming resistance mechanisms that rely on reduced uptake or efflux.

Studies investigating the combination of Imipenem and Amikacin against multidrug-resistant E. coli have shown synergistic activity nih.gov. This synergy was not solely attributed to changes in MIC levels but also to effects on gene expression related to resistance mechanisms nih.gov. Similarly, combinations of Sulbactam (often used with a beta-lactam like Cefoperazone or Ampicillin) and Amikacin have shown synergy against resistant strains like Acinetobacter baumannii mdpi.comfrontiersin.orgkjim.org. Sulbactam itself has some antibacterial activity, particularly against Acinetobacter spp., and its role as a beta-lactamase inhibitor can protect partner beta-lactams from degradation kjim.orgwikipedia.org. The synergistic effect in combinations involving Sulbactam and Amikacin against A. baumannii has been linked to perturbed metabolic pathways, including lipid, nucleotide, and amino acid metabolism, as well as cell wall synthesis frontiersin.org.

Table 2: Synergistic Effects of Amikacin with Beta-Lactams

CombinationBacterial SpeciesObserved InteractionReference
Amikacin + ImipenemMultidrug-resistant E. coliSynergistic nih.gov
Amikacin + SulbactamAcinetobacter baumanniiSynergistic mdpi.comfrontiersin.org

Future Directions and Emerging Research Areas in Amikacin Studies

Exploration of Novel Amikacin (B45834) Binding Sites on Ribosomes and Their Functional Significance

While amikacin's canonical binding site is the A-site (decoding center) within helix h44 of the 16S rRNA in the small ribosomal subunit (30S), recent studies have revealed a more complex interaction profile. europa.eujournalppw.com High-resolution structural analysis using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) has identified a novel, secondary binding site for amikacin.

This additional site is located in the large ribosomal subunit (50S), specifically near the peptidyl-tRNA (P-site) and the conserved P-loop of the 23S rRNA. harvard.eduresearchgate.net The binding of amikacin to this large subunit site is significant as it has been shown to interfere with critical steps in protein synthesis beyond initial decoding, including peptidyl-tRNA hydrolysis mediated by release factors and the process of ribosome recycling. researchgate.net The unique 4-amino-2-hydroxy butyrate (B1204436) (AHB) moiety of amikacin, which distinguishes it from its parent compound kanamycin (B1662678), is crucial for these expanded interactions. harvard.eduresearchgate.net These findings suggest that amikacin's potent antibacterial activity stems from its pleiotropic effects, inhibiting multiple stages of translation through engagement with both the small and large ribosomal subunits. Understanding the functional consequences of this secondary binding site opens avenues for the rational design of new amikacin derivatives with enhanced or more targeted inhibitory profiles. researchgate.net

Investigation of Amikacin's Interactions with Ribosome Hibernation Factors and their Implications

Bacteria can enter a dormant state under stressful conditions by forming inactive 100S ribosome dimers, a process mediated by ribosome hibernation factors like hibernation promotion factor (HPF) and ribosome modulation factor (RMF). Current time information in Bangalore, IN.researchgate.net These hibernating ribosomes present a challenge for many antibiotics that target active translation. Emerging research is exploring the interplay between aminoglycosides like amikacin and these hibernation factors.

Studies have shown that some hibernation factors physically occupy or obstruct antibiotic binding sites on the ribosome. researchgate.netCurrent time information in Bangalore, IN. For instance, the binding of hibernation factors to the ribosomal A-site can prevent amikacin from accessing its canonical target. Conversely, research in Listeria monocytogenes demonstrated that strains lacking the hibernation factor HPF were significantly more susceptible to aminoglycosides, including amikacin. Current time information in Bangalore, IN. This suggests that the presence of hibernation factors can protect bacteria from the toxic effects of amikacin. One hypothesis is that even in a dormant state, a low level of residual protein synthesis in the absence of hibernation factors makes bacteria vulnerable to the misreading and subsequent cell death induced by amikacin. Current time information in Bangalore, IN. Targeting these hibernation factors or understanding how to disrupt their interaction with ribosomes could represent a novel strategy to re-sensitize dormant, persistent bacteria to amikacin treatment.

Targeting Host-Pathogen Molecular Interactions Influenced by Amikacin

Research is expanding from viewing amikacin solely as a ribosome inhibitor to understanding its influence on the complex molecular interactions between the pathogen and its host. Sublethal concentrations of amikacin, while not immediately killing the bacteria, can alter cellular processes that are crucial for virulence and host interaction. For example, low concentrations of amikacin have been found to interfere with bacterial cell division by disrupting the formation of the FtsZ ring, a key component of the division machinery in E. coli. aap.orgchemicalbook.com This leads to the formation of elongated, filamentous cells, which may have altered abilities to colonize, form biofilms, or evade host immune responses.

Furthermore, computational studies have begun to explore potential interactions between amikacin and host or viral proteins, expanding its relevance beyond bacterial infections. An in-silico drug repurposing study identified amikacin as a potential inhibitor of the SARS-CoV-2 main protease (M-pro), a critical enzyme for viral replication, through hydrogen bonding and van der Waals interactions. While preliminary, such findings highlight a future direction where the broader effects of amikacin on host-pathogen systems could be exploited for new therapeutic applications.

Application of Advanced Computational and Modeling Approaches in Amikacin Research

Advanced computational methods are becoming indispensable for elucidating the molecular dynamics of amikacin and optimizing its use. Molecular dynamics (MD) simulations, in particular, provide powerful insights into the structure-function relationships of amikacin's interactions at an atomic level.

MD simulations have been used to:

Analyze Binding Affinity: Studies have employed MD simulations to understand how modifications to an RNA aptamer (a synthetic RNA molecule that binds a specific target) can enhance its binding affinity for amikacin by creating a more favorable binding pocket.

Elucidate Interaction Mechanisms: Simulations have revealed the dynamic mechanisms of amikacin binding and unbinding from its targets, showing how specific structural changes, such as the creation of a "super spiraled" RNA helix, can improve ligand fit.

Explore Host-Target Interactions: As mentioned, MD simulations were used to confirm the stability of the complex formed between amikacin and the SARS-CoV-2 main protease.

In addition to MD, physiologically based pharmacokinetic (PBPK) modeling is being used to simulate amikacin's behavior in the human body. These models integrate drug-specific data with patient-specific physiological information (like age, weight, and renal function) to predict drug concentrations and optimize dosing regimens, especially in complex populations like critically ill or cancer patients.

Computational ApproachApplication in Amikacin ResearchKey Findings/GoalsReference
Molecular Dynamics (MD) SimulationsInvestigating the interaction between amikacin and a modified RNA aptamer.Revealed that a 2'-5' linkage modification creates a narrower, super-spiraled binding pocket, increasing binding affinity sevenfold.
Steered Molecular Dynamics (SMD)Simulating the unbinding pathways of amikacin from its RNA aptamer target.Identified specific structural elements of the aptamer that block or facilitate the release of amikacin.
Physiologically Based Pharmacokinetic (PBPK) ModelingSimulating amikacin dosage regimens in critically ill cancer patients with renal dysfunction.Helps predict target attainment and proposes optimized dosing based on patient-specific factors to improve efficacy and safety.
Virtual Screening & MDScreening approved drugs for inhibition of SARS-CoV-2 main protease (M-pro).Identified amikacin as a potent inhibitor of M-pro, with simulations confirming a stable drug-enzyme complex.

Development of Novel Methodologies for Studying Amikacin's Subcellular Localization and Dynamics

Understanding where amikacin accumulates within a bacterial cell and how resistance enzymes interact with it is crucial for overcoming resistance. Researchers are developing and applying new methodologies to study these subcellular dynamics.

One key area is the development of robust bioanalytical methods. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was recently developed to quantify amikacin in various biological matrices. This method overcomes limitations of older assays and has been successfully applied to perform renal cellular uptake studies, demonstrating a direct correlation between extracellular amikacin concentration and its accumulation inside kidney cells. Such methods are vital for future research into the mechanisms of amikacin-associated nephrotoxicity.

Fluorescence microscopy and single-molecule tracking are also being employed to visualize molecular dynamics within living cells. These techniques have been used to study the behavior of the resistance enzyme aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib]. This research showed that the enzyme diffuses freely in the cytoplasm at low concentrations but forms aggregates at the cell poles at higher, non-physiological concentrations, which may limit its efficacy in conferring resistance. Other studies have used fluorescent protein fusions to track the location of chromosomal loci and cell division proteins like FtsZ in the presence of amikacin, providing a cellular biology approach to understanding its effects beyond simple ribosome inhibition. aap.orgchemicalbook.com

Research into Environmental or Biotechnological Degradation Pathways of Amikacin

The high water solubility and stability of aminoglycosides like amikacin raise concerns about their persistence in the environment and potential contribution to the spread of antibiotic resistance. biosynth.com Research into the degradation of amikacin is an emerging field.

Forced degradation studies, which subject the drug to harsh chemical conditions, are used to understand its stability and breakdown products. These studies show that amikacin is relatively stable but can be degraded under strong acidic, alkaline, and oxidative conditions (e.g., refluxing with HCl, NaOH, or H2O2). Such information is critical for developing waste treatment strategies. While amikacin is not expected to undergo significant abiotic hydrolysis in the environment, its fate through microbial or other biological degradation pathways is an area requiring further investigation. antecscientific.com

On the biotechnological front, research is also focused on the degradation of drug delivery systems designed to carry amikacin. For instance, studies have examined the degradation of microparticles made from polymers like poly(lactic acid) (PLA) that are used to encapsulate amikacin for controlled release. Gel permeation chromatography (GPC) is used to track the breakdown of these polymer carriers in aqueous environments, providing insight into the drug's release profile and the biocompatibility of its delivery vehicle.

Q & A

Basic Research Questions

Q. How should researchers design in vivo experiments to evaluate Amikacin B’s efficacy while minimizing cytotoxicity?

  • Methodological Answer :

  • Step 1 : Establish dose ranges using pilot studies (e.g., 31.25–125 mg in equine models) to identify bactericidal thresholds without inducing cytotoxicity .
  • Step 2 : Incorporate control groups (e.g., lactated Ringer’s solution) to isolate drug-specific effects from procedural artifacts .
  • Step 3 : Use parallel in vitro assays (e.g., efferocytosis assays with 0.1–1 mg/mL this compound) to correlate cytotoxicity with clinical outcomes. Monitor leukocyte viability via flow cytometry or microscopy .

Q. What frameworks are recommended for formulating focused research questions on this compound’s mechanisms?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., neonatal sepsis), Intervention (this compound dosing), Comparison (alternative aminoglycosides), and Outcome (peak serum concentration targets) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible neonatal PK data), Interesting (addressing multidrug-resistant infections), Novel (e.g., unexplored synergies with β-lactams), Ethical, and Relevant to clinical guidelines .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic (PK) studies?

  • Methodological Answer :

  • Detailed Protocols : Report exact methodologies (e.g., blood sampling intervals, analytical techniques like HPLC) to enable replication .
  • Statistical Transparency : Specify handling of outliers, precision limits (e.g., ±0.1 mg/L for instrument readings), and justification for significant figures .

Advanced Research Questions

Q. How should discrepancies between this compound pharmacokinetic models be reconciled, particularly in neonatal populations?

  • Methodological Answer :

  • External Validation : Test published PopPK models against independent neonatal datasets (e.g., Indian cohorts with varying gestational ages) to assess generalizability .
  • Covariate Analysis : Incorporate population-specific factors (e.g., renal maturation rates, birth weight) into Bayesian forecasting to improve model accuracy .
  • Meta-Analysis : Synthesize underpredicted vs. overpredicted concentration data to identify systemic biases (e.g., enzyme activity variations) .

Q. What statistical methods control for false discovery rates (FDR) in high-throughput this compound toxicity screens?

  • Methodological Answer :

  • Benjamini-Hochberg Procedure : Adjust p-values to limit FDR to ≤5% when testing multiple cell lines or dose concentrations .
  • Power Analysis : Predefine sample sizes (e.g., ≥3 replicates per concentration) to minimize Type II errors in cytotoxicity assays .

Q. How can contradictory in vitro and in vivo cytotoxicity data be analyzed for clinical relevance?

  • Methodological Answer :

  • Mechanistic Bridging : Compare in vitro IC50 values (e.g., PBMC viability at 1 mg/mL) with in vivo synovial fluid concentrations to assess translational thresholds .
  • Confounder Adjustment : Control for variables like leukocyte activation states or comorbid inflammation in cytotoxicity assays .

Q. What strategies optimize this compound dosing regimens in heterogeneous patient populations?

  • Methodological Answer :

  • Monte Carlo Simulations : Model probability target attainment (PTA) for diverse demographics (e.g., neonates vs. adults) using population PK/PD parameters .
  • Therapeutic Drug Monitoring (TDM) : Integrate real-time serum concentration data with adaptive dosing algorithms to maintain efficacy-toxicity balance .

Data Presentation and Peer Review Considerations

Q. How should researchers present contradictory this compound data in manuscripts without undermining credibility?

  • Methodological Answer :

  • Transparent Reporting : Use supplementary tables to detail conflicting results (e.g., model-predicted vs. observed concentrations) and discuss methodological divergences .
  • Limitations Section : Explicitly address potential biases (e.g., single-center recruitment) and propose validation studies .

Q. What are common pitfalls in designing this compound studies, and how can they be mitigated?

  • Methodological Answer :

  • Pitfall 1 : Overlooking leukocyte heterogeneity in cytotoxicity assays.
  • Mitigation : Stratify cell populations (e.g., neutrophils vs. macrophages) and report subset-specific responses .
  • Pitfall 2 : Inadequate statistical power for rare adverse events.
  • Mitigation : Use adaptive trial designs or retrospective cohort pooling .

Tables for Quick Reference

Key Parameter In Vitro Range In Vivo Range Reference
Cytotoxicity Threshold0.5–1 mg/mL62.5–125 mg
Target Peak Serum Conc.N/A20–30 mg/L
Model Validation CriteriaR² > 0.9MAPE < 20%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.